Product packaging for connexin 45(Cat. No.:CAS No. 131461-62-6)

connexin 45

Cat. No.: B1180208
CAS No.: 131461-62-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Connexin Family and Gap Junction Biology

The connexin protein family comprises numerous members in vertebrates, with 21 identified genes in the human genome. nih.govphysiology.orgmdpi.com These proteins assemble into hexameric structures known as connexons or hemichannels, which are inserted into the plasma membrane. ebi.ac.ukwikipedia.orgnih.govwikipedia.orgphysiology.org A functional gap junction channel is formed when a connexon in one cell membrane aligns and docks with a connexon in the membrane of a neighboring cell, creating a continuous aqueous pore between the two cytoplasms. ebi.ac.ukwikipedia.orgwikipedia.orgphysiology.org This pore allows the passage of small hydrophilic molecules, typically up to 1-2 kDa in size, including ions, second messengers like IP3 and cyclic nucleotides, and small metabolites. ebi.ac.ukphysiology.orgfrontiersin.org

The diverse family of connexins exhibits variations in their expression profiles, channel permeability, and gating properties, allowing for specialized communication tailored to different cellular contexts. ebi.ac.uknih.govphysiology.org While gap junction channels mediate direct intercellular coupling, connexins can also exist as unopposed hemichannels on the cell surface, which can open under specific stimuli to facilitate the exchange of molecules with the extracellular environment. nih.govphysiology.orgfrontiersin.orgmdpi.com

Genetic Basis and Molecular Identity of Connexin 45 (GJC1 Gene Product)

This compound is the protein product of the GJC1 gene in humans. ontosight.ainih.govwikipedia.orgbiocompare.com This gene belongs to the broader connexin gene family. nih.govwikipedia.orgbiocompare.com The human GJC1 gene is located on chromosome 17 at position 17q21.31. wikipedia.orgbiocompare.comscbt.com The orthologous gene in mice, Gjc1, is found on chromosome 11. wikipedia.orgscbt.com

The this compound protein has an approximate molecular weight of 45 kDa. ontosight.aiwikipedia.orgscbt.combiosensis.com Structurally, Cx45 shares the conserved topology of other connexins, featuring four transmembrane segments, two extracellular loops, one intracellular loop, and cytoplasmic N- and C-terminal tails. ontosight.aiwikipedia.orgscbt.comebi.ac.uk The transmembrane and extracellular domains are relatively conserved, while the intracellular regions, particularly the C-terminus, are more variable and contribute to the functional specificity and regulation of the protein. ebi.ac.ukwikipedia.orgscbt.com

Studies on the mouse Gjc1 gene have revealed a unique structural feature: it is composed of three exons, with the entire coding sequence residing within the third exon. nih.gov This contrasts with the typical two-exon structure found in most other connexin genes. nih.gov this compound proteins can form homomeric connexons (composed solely of Cx45) and can also combine with other connexin types to form heteromeric connexons. ontosight.ai These connexons can then form homotypic or heterotypic gap junction channels by interacting with connexons of the same or different types, respectively, on an adjacent cell. nih.gov

Foundational Role of this compound in Cellular Coordination

This compound plays a foundational role in coordinating cellular activities across various tissues, primarily through the formation of gap junctions that enable direct intercellular communication. This communication is vital for synchronizing cellular behavior, regulating cell growth and differentiation, and maintaining tissue function and homeostasis. ontosight.airesearchgate.netspandidos-publications.com

A prominent role of Cx45 is in the cardiovascular system, particularly in the heart's electrical conduction system. It is involved in regulating cardiac rhythm and conduction, with expression noted in the atrioventricular node and overlapping with Cx40 in the conduction system in rodents. ontosight.ainih.govahajournals.orgahajournals.orgjacc.org Research in mice has demonstrated that Cx45 is essential for proper impulse propagation in the atrioventricular node, and targeted deletion of Cx45 in cardiomyocytes can result in embryonic lethality due to severe cardiovascular defects. nih.govjacc.org Furthermore, mutations in the human GJC1 gene have been linked to progressive atrial conduction defects. nih.govjacc.org

Beyond the heart, Cx45 contributes to cellular coordination in other physiological systems. It is expressed in tissues such as the brain and skin. ontosight.ai In the developing mouse retina, Cx45 is present in bipolar cells and retinal ganglion cells and may influence patterns of spontaneous activity. nih.govjneurosci.org Studies in the mouse subventricular zone have indicated that Cx45 modulates the proliferation of transit-amplifying precursor cells, potentially through hemichannel activity rather than gap junctions. pnas.org

This compound has also been detected in vascular smooth muscle cells and is implicated in vascular development and function, although its specific contribution to the conduction of vasomotor responses is still being investigated. physiology.orgresearchgate.netahajournals.orgnih.gov Recent findings have also revealed an unexpected but critical role for Cx45 in the development and proper function of lymphatic valves in mice. nih.govnih.govjci.org

Detailed research findings highlight that the biological functions of Cx45 are often unique and not fully compensated by the presence of other connexins, even in tissues where multiple connexin types are co-expressed. nih.govahajournals.orgbiologists.com This underscores the specific and essential roles of Cx45-mediated intercellular communication in various developmental and physiological processes.

Table 1: this compound (GJC1) Gene and Protein Information

FeatureDetailSource
Gene Name (Human)GJC1 nih.govwikipedia.orgbiocompare.com
Protein NameThis compound (Cx45), Gap junction gamma-1 protein, Gap junction alpha-7 protein ontosight.aiwikipedia.orgbiocompare.comthermofisher.com
Chromosomal Location (Human)17q21.31 wikipedia.orgbiocompare.comscbt.com
Chromosomal Location (Mouse)11 E1 wikipedia.orgscbt.com
Molecular Weight~45 kDa ontosight.aiwikipedia.orgscbt.combiosensis.com
Topology4 transmembrane domains, 2 extracellular loops, 1 intracellular loop, cytoplasmic N- and C-termini ontosight.aiwikipedia.orgscbt.comebi.ac.uk
UniProt ID (Human)P36383 thermofisher.com
UniProt ID (Mouse)P28229 thermofisher.com
NCBI Gene ID (Human)10052 nih.govthermofisher.com
NCBI Gene ID (Mouse)14615 nih.govthermofisher.com

Table 2: Selected Tissues and Processes Involving this compound

Tissue/ProcessRole of this compoundSource
Heart (Conduction System)Regulation of cardiac rhythm and conduction, impulse propagation in AV node. ontosight.ainih.govahajournals.orgahajournals.orgjacc.org ontosight.ainih.govahajournals.orgahajournals.orgjacc.org
Vascular Smooth MuscleExpression observed, potential role in vascular development and function. physiology.orgresearchgate.netahajournals.orgnih.gov physiology.orgresearchgate.netahajournals.orgnih.gov
Lymphatic EndotheliumRequired for lymphatic valve function and maintenance. nih.govnih.govjci.org nih.govnih.govjci.org
Developing RetinaExpressed in bipolar cells and RGCs, may influence spontaneous activity. nih.govjneurosci.org nih.govjneurosci.org
Subventricular Zone (Mouse)Modulates proliferation of transit-amplifying precursor cells, potentially via hemichannels. pnas.org pnas.org
Embryonic DevelopmentCrucial for proper vascular development, deficiencies lead to embryonic lethality. nih.govbiologists.com nih.govbiologists.com

Properties

CAS No.

131461-62-6

Molecular Formula

C8H7NO3

Origin of Product

United States

Molecular Architecture and Oligomeric Assembly of Connexin 45

Structural Organization of the Connexin 45 Monomer

The fundamental unit of a gap junction channel is the connexin protein. Like other members of its family, the Cx45 monomer is a transmembrane protein with a characteristic topology that dictates its interaction with the lipid bilayer and other connexin subunits.

Transmembrane Domains and Extracellular Loops

The structure of a this compound monomer is characterized by four alpha-helical transmembrane domains (TM1-TM4). researchgate.net These domains anchor the protein within the cell membrane. Connecting these transmembrane segments are two extracellular loops, designated E1 and E2. researchgate.net These loops are crucial for the proper docking of connexons from adjacent cells to form a complete gap junction channel. mdpi.com The extracellular loops of connexins contain conserved cysteine residues that form disulfide bridges, which are essential for maintaining the structural integrity and docking compatibility of the connexon. mdpi.com

Cytoplasmic Loop and Carboxyl-Terminal (CT) Domain Conformation

The domains of the Cx45 monomer that reside within the cytoplasm include the N-terminus, the cytoplasmic loop (CL), and the carboxyl-terminus (CT). nih.gov The cytoplasmic loop of Cx45 is notably longer than that of many other connexin isoforms. researchgate.net A significant feature of the Cx45 cytoplasmic loop is the presence of a binding site for calmodulin, a calcium-binding protein involved in the regulation of channel gating. researchgate.net

The carboxyl-terminal (CT) domain is a key regulatory region for most connexins, and Cx45 is no exception. nih.gov This domain is intrinsically disordered, a characteristic that allows for a high degree of regulatory flexibility through various post-translational modifications and protein-protein interactions. nih.gov Structural studies have predicted that the Cx45 CT domain contains an α-helical region. nih.gov This domain can exist in both monomeric and dimeric conformations, with dimerization potentially playing a role in its regulatory functions. nih.gov

DomainLocationKey Features
Transmembrane Domains (TM1-TM4) Spanning the cell membraneAlpha-helical structures that anchor the protein.
Extracellular Loops (E1, E2) Extending into the extracellular spaceMediate the docking of opposing connexons; contain conserved cysteine residues for disulfide bond formation. mdpi.com
N-Terminus CytoplasmicIntracellular domain.
Cytoplasmic Loop (CL) CytoplasmicLonger than in many other connexins; contains a calmodulin-binding site. researchgate.net
Carboxyl-Terminus (CT) CytoplasmicIntrinsically disordered regulatory domain; contains a predicted α-helical region and can form dimers. nih.gov

Connexon (Hemichannel) Formation

Six individual connexin monomers oligomerize to form a hexameric structure known as a connexon, or hemichannel. researchgate.net This assembly process is a critical step in the biogenesis of gap junctions.

Homomeric Connexon Assembly

This compound monomers can assemble with one another to form homomeric connexons, where all six subunits are identical. ahajournals.org These homomeric Cx45 connexons possess distinct biophysical properties, including a characteristic single-channel conductance of approximately 30 to 40 picosiemens (pS). ahajournals.org

Heteromeric Connexon Assembly with Other Connexin Isoforms

In cells where multiple connexin isoforms are co-expressed, connexons can be formed from a mixture of different connexins, resulting in heteromeric connexons. researchgate.net this compound is known to co-assemble with Connexin 43 (Cx43) to form heteromeric connexons. ahajournals.orgahajournals.org The formation of these mixed hemichannels has been demonstrated through biochemical co-elution experiments and is supported by the observation of single-channel conductances that are distinct from those of either homomeric Cx43 or homomeric Cx45 channels. ahajournals.orgresearchgate.net The ability of Cx43 and Cx45 to form heteromeric channels allows for a greater diversity of channel properties and regulatory mechanisms. ahajournals.org

Connexon TypeSubunit CompositionResearch Findings
Homomeric Cx45 Six this compound monomersForms functional hemichannels with a single-channel conductance of ~30-40 pS. ahajournals.org
Heteromeric Cx45/Cx43 A mix of this compound and Connexin 43 monomersBiochemical and electrophysiological evidence confirms co-assembly; results in channels with novel single-channel conductances. ahajournals.orgresearchgate.net

Gap Junction Channel Formation and Architecture

The final step in forming a functional intercellular conduit is the docking of two connexons from adjacent cells. nih.gov This creates a complete gap junction channel that spans the two plasma membranes.

Gap junction channels can be categorized based on the composition of the contributing connexons. Homotypic channels are formed by the docking of two identical homomeric connexons (e.g., a Cx45 connexon with another Cx45 connexon). researchgate.netHeterotypic channels are formed when two different homomeric connexons dock (e.g., a Cx45 connexon with a Cx43 connexon). researchgate.netnih.gov

A more complex arrangement, termed a mono-heteromeric channel, arises when a heteromeric connexon on one cell docks with a homomeric connexon on the adjacent cell. nih.gov The formation of such channels, for instance between a heteromeric Cx43/Cx45 connexon and a homomeric Cx43 or Cx45 connexon, leads to channels with unique and asymmetric properties regarding voltage gating and the permeability to molecules. nih.govfrontiersin.org This architectural diversity significantly expands the functional capacity of gap junctional communication in tissues where multiple connexins are expressed. nih.gov

Homotypic Gap Junction Channel Formation

Homotypic gap junction channels are formed when two identical connexons, both composed exclusively of Cx45 subunits, dock with each other between adjacent cells. ahajournals.org These channels create a direct pathway for electrical and metabolic communication. nih.govnih.gov The biophysical properties of homotypic Cx45 channels have been extensively characterized and are distinct from those formed by other connexins.

Homotypic Cx45 channels exhibit a relatively small unitary conductance, typically around 32 pS. pnas.org They are highly sensitive to transjunctional voltage (Vj), meaning the voltage difference across the junction, which causes the channels to close. pnas.orgcore.ac.uk This gating process is complex, involving at least two distinct mechanisms: a "fast" gating mechanism that transitions the channel between a fully open state and a residual sub-conductance state (approximately 4 pS), and a "slow" gating mechanism that transitions the channel between the open state and a completely closed state. pnas.org Even at small transjunctional voltages, Cx45 channels can undergo substantial changes in cell-cell coupling, with the slow gating mechanism playing a major role in these changes. pnas.org

In terms of permeability, homotypic Cx45 channels are more selective compared to channels formed by other connexins like Connexin 43 (Cx43). ahajournals.orgahajournals.org While they allow for the passage of small ions and molecules, their permeability to larger fluorescent tracer dyes is limited. ahajournals.orgembopress.org For instance, cells expressing only Cx45 show extensive intercellular transfer of neurobiotin but very little coupling with Lucifer yellow or carboxyfluorescein. ahajournals.orgahajournals.orgembopress.org This selective permeability suggests that Cx45 channels are adapted for specific types of intercellular signaling. embopress.org

PropertyValue/DescriptionReference
Unitary Conductance (Open State)~32 pS pnas.org
Residual Conductance State~4 pS pnas.org
Voltage GatingHigh sensitivity to transjunctional voltage, featuring both fast and slow gating mechanisms. pnas.orgcore.ac.uk
Permeability (Neurobiotin)High ahajournals.orgahajournals.org
Permeability (Lucifer yellow)Low / Limited ahajournals.orgahajournals.orgembopress.org
Permeability (Alexa Fluor-350)Single-channel permeability (Pγ) of 5.5 × 10⁻¹⁵ cm³/s nih.gov

Heterotypic Gap Junction Channel Formation and Inter-connexin Compatibility

Heterotypic gap junctions are formed when a connexon from one cell docks with a connexon of a different type from an adjacent cell. ahajournals.orgnih.gov The ability of different connexins to form functional heterotypic channels depends on their molecular compatibility. This compound demonstrates compatibility with several other connexins, most notably Connexin 43 (Cx43), with which it is often co-expressed in tissues like the heart. nih.govahajournals.orgahajournals.org The formation of heterotypic Cx45/Cx43 channels results in unique functional properties that differ significantly from either of the parent homotypic channels. nih.govfrontiersin.org

Research using chimeric proteins has suggested that the third transmembrane domain (TM3) is a critical region for determining the oligomerization compatibility of Cx43 with Cx45. nih.gov When Cx45 and Cx43 are expressed in the same cells, they can also co-assemble into heteromeric connexons (hemichannels containing a mix of both Cx43 and Cx45 proteins), further diversifying the types of channels that can be formed. nih.govahajournals.orgahajournals.org

Heterotypic Cx45/Cx43 channels exhibit highly asymmetric and rectifying electrical properties. pnas.orgcore.ac.uk The voltage-gating behavior is distinct: the Cx45 hemichannel retains its rapid inactivation in response to certain voltage pulses, while the gating of the docked Cx43 hemichannel is substantially slowed and less voltage-dependent compared to its behavior in a homotypic Cx43 channel. core.ac.ukfrontiersin.org This results in a junctional conductance that is maximal when the voltage is positive on the Cx45 side. pnas.org

The single-channel conductance of a heterotypic Cx45/Cx43 channel is approximately 55-65 pS, a value consistent with the sum of the individual hemichannel conductances connected in series, and it does not exhibit the residual conductance state seen in homotypic Cx43 channels. pnas.orgcore.ac.uk Permeability is also altered; for example, the permeability of Cx45/Cx43 channels to the dye propidium (B1200493) iodide can be significantly higher than that of homotypic Cx45 channels. nih.gov This demonstrates that heterotypic docking can lead to novel channel properties that fine-tune intercellular communication. core.ac.ukfrontiersin.org

PropertyCx45/Cx43 Heterotypic ChannelHomotypic Cx45 Channel (for comparison)Reference
Unitary Conductance (Open State)~55-65 pS~32 pS pnas.orgcore.ac.uk
Residual Conductance StateNot detected~4 pS pnas.orgcore.ac.uk
Voltage GatingAsymmetric and rectifying; maximal conductance shifted to positive voltage on the Cx45 side.Symmetric; maximal conductance at 0 mV. pnas.org
Permeability (Propidium Iodide)Higher permeability compared to homotypic Cx45.Lower permeability. nih.gov
CompatibilityCx45 is compatible with Cx43, Cx40, and mCx30.2.N/A nih.govnih.gov

Spatiotemporal Expression and Cellular Localization of Connexin 45

Developmental Expression Profiles

Connexin 45 is often one of the earliest connexins expressed during embryonic development, suggesting a fundamental role in initial tissue formation and differentiation.

Embryonic Cardiac Development and Conduction System Maturation

This compound is the first connexin to be expressed in the central conduction system of the mouse heart, present even before the first contractions occur around embryonic day 8.5 (dpc). nih.govahajournals.org At these early stages, Cx45 transcript and protein are detected in all cardiac compartments, including the inflow and outflow tracts and the atrioventricular canal. ahajournals.org Its presence at this primitive tubular heart stage suggests a role in coordinating the slow peristaltic contractions. ahajournals.org

As cardiac development progresses, Cx45 expression becomes more localized. By embryonic day 12.5 (E12.5) to E17.5 in mice, high levels of Cx45 are detected in specific regions corresponding to the conus myocardium, developing interatrial septum, and other developing conduction tissues. nih.gov While Cx40 expression is initially absent from these tissues, it appears in more distal regions of the conduction system by E15.5 and becomes similar to the adult pattern by E17.5, with both Cx45 and Cx40 present in most regions of the conduction system, though not completely colocalized. nih.gov Connexin 43 (Cx43), another major cardiac connexin, is generally not observed in regions with high Cx45 labeling during development. nih.gov

Studies in human heart development show that the dynamic changes in Cx45 expression appear to mirror those observed in mice, with progressive and preferential expression in the developing conduction system in the ventricles. tandfonline.com

Neural Development and Neurogenic Niches (e.g., Subventricular Zone, Retina)

In the developing nervous system, connexins, including Cx45, are implicated in processes such as cell migration, neuronal differentiation, and the formation of neuronal activity patterns. nih.govresearchgate.net

In the mouse brain, the Cx45 gene is highly expressed during embryogenesis and up to two weeks after birth in nearly all brain regions. nih.gov This widespread expression during early development suggests a broad role in brain formation. nih.gov

This compound is also expressed in postnatal neurogenic regions, such as the subventricular zone (SVZ) of the lateral ventricles. pnas.orgpnas.orgresearchgate.net In the postnatal mouse SVZ, Cx45 is found in transit-amplifying cells and neuroblasts. pnas.orgpnas.orgresearchgate.net Studies have shown that Cx45 modulates the proliferation of SVZ-derived precursor cells in vivo, with overexpression increasing proliferation and conditional deletion decreasing it. pnas.orgpnas.org Cx45 may influence cell cycle reentry through ATP signaling involving intracellular calcium stores and ERK1/2 signaling. pnas.org Cx45/EGFP expression has been observed in GFAP+ neural stem cells/astrocytes, Mash1+ transit-amplifying precursors, and DCX+ neuroblasts in the SVZ and rostral migratory stream (RMS). pnas.orgresearchgate.net

Expression in Developing Vascular and Skeletal Tissues

This compound plays a critical role in vascular development. Cx45-deficient mice exhibit striking abnormalities in vascular development and die between embryonic day (E) 9.5 and 10.5. biologists.comnih.gov While differentiation and positioning of endothelial cells appear normal, subsequent development shows impaired formation of vascular trees in the yolk sac, impaired allantoic mesenchymal ingrowth and capillary formation in the placenta, and arrest of arterial growth, including failure to develop a smooth muscle layer around major arteries. biologists.comnih.gov This defective vascular development is accompanied by massive apoptosis. biologists.comnih.gov

Cx45 is highly expressed in the developing vasculature in both endothelial cells and smooth muscle cells and appears critical for mural cell investment of endothelial tubes. ahajournals.org Although Cx43 is often coexpressed with Cx45 during development, it cannot compensate for the loss of Cx45 during early blood vessel formation. ahajournals.org Cx45 is expressed in the smooth muscle layer of vessels and, to a lesser extent, in the endothelium at early developmental stages. oup.com Disruption of Cx45 blocks vascular development after the initial formation of vessels and impairs smooth muscle cell differentiation. oup.com

While the provided search results focus heavily on cardiac and neural development, and vascular tissue, specific detailed information regarding Cx45 expression solely in developing skeletal tissues was not prominently found within the search snippets.

Tissue-Specific Localization in Mature Physiological Systems

In mature organisms, the expression of this compound becomes more restricted to specific tissues and cell types, reflecting specialized functions.

Cardiovascular System (Myocardium, Specialized Conduction System, Vasculature)

In the adult mouse heart, Cx45 expression is mainly restricted to the cardiac conduction system. frontiersin.orgnih.govjacc.org It is the main connexin in the central sinoatrial (SA) node and is expressed along the entire atrioventricular (AV) conduction system, including the AV node, His bundle, proximal bundle branches, and Purkinje system. frontiersin.org While Cx40 is also present in most regions of the conduction system in adults, Cx45 is present throughout the whole conduction system. nih.gov Cx43, the most abundant connexin in the working myocardium, is barely detectable in the central parts of the conduction system. nih.gov

In the working myocardium of the adult heart, Cx45 is present in very low quantities in both human and mouse, with slightly higher levels in the atria than the ventricles. frontiersin.orgcore.ac.uk In the adult mouse ventricular working myocardium, low levels of Cx45 are expressed, amounting to a small percentage of total gap junction protein. frontiersin.org Confocal microscopy has shown that in the adult ventricular tissue, the major part of the working myocardium is immunonegative for Cx45, with a defined zone of Cx45-expressing cells localized to the endocardial surface, overlapping with Cx40-expressing myocytes of the conduction system. ahajournals.org

In the mature vasculature, Cx45 is transcriptionally expressed in vascular smooth muscle (VSM) cells, particularly in arterioles and arteries, but not in endothelial cells in murine arterioles. nih.govresearchgate.netnih.gov It has been observed in the smooth muscle cells of cerebral vessels. researchgate.net Cx45 is also present in vascular smooth muscle cells of the aorta and in para-aortic veins. researchgate.netahajournals.org While Cx45 is modestly coexpressed with Cx43 in the medial layer of adult vessels, it does not appear to be a major contributor to gap junction function in postnatal vasculature. ahajournals.org

Central Nervous System (Neurons, Glial Cells in specific brain regions, Retina)

In the adult mouse brain, Cx45 expression becomes restricted to certain regions after the initial widespread expression during development. nih.gov Expression is found in the thalamus, the CA3 region of the hippocampus, and the cerebellum. nih.gov Cx45 is primarily expressed in neurons in the adult mouse brain, including subsets of neurons in the cerebral cortex, hippocampus, and thalamus, as well as basket and stellate cells of the cerebellum. nih.govtandfonline.com While Cx45 is suggested to be expressed in neurons, it is presumably not expressed in astrocytes or mature oligodendrocytes in the adult brain. nih.gov However, other sources indicate Cx45 is also expressed in glial cells. tandfonline.com

In the adult retina, Cx45 has a more restricted distribution compared to early postnatal development, being found in both neurons and glial cells. arvojournals.org Cx45 is expressed in bipolar cells (BCs), where it forms part of the gap junction between AII amacrine cells and cone BCs. jneurosci.orgresearchgate.netfrontiersin.org It is also expressed in amacrine cells and retinal ganglion cells (RGCs). jneurosci.orgfrontiersin.org Cx45 in RGCs and bipolar cells provides a potential substrate for coordinating network activity and strongly modulates the firing pattern of individual RGCs, contributing to correlated firing between nearby RGCs and normal patterning of retinogeniculate projections. jneurosci.orgmdpi.com

Tissue/Cell TypeDevelopmental ExpressionMature Expression
Cardiovascular System
Embryonic HeartEarliest detectable connexin in central conduction system (E8.5 onwards), widespread initially, then localized to developing conduction tissues. nih.govahajournals.orgVery low levels in working myocardium; main connexin in SA node, expressed throughout AV conduction system (AV node, His bundle, bundle branches, Purkinje system). frontiersin.orgnih.govjacc.orgcore.ac.uk
Developing VasculatureHighly expressed in endothelial and smooth muscle cells, critical for mural cell investment and smooth muscle layer formation. biologists.comnih.govahajournals.orgoup.comTranscriptionally expressed in vascular smooth muscle (VSM), particularly arterioles and arteries; also in aorta and para-aortic veins. nih.govresearchgate.netnih.govresearchgate.netahajournals.org
Central Nervous System
Developing BrainHighly expressed in nearly all brain regions during embryogenesis and early postnatal period. nih.govRestricted to thalamus, CA3 hippocampus, cerebellum; primarily neuronal expression (cerebral cortex, hippocampus, thalamus, cerebellar interneurons), potentially some glial expression. nih.govtandfonline.com
Postnatal Subventricular Zone (SVZ)Expressed in transit-amplifying cells and neuroblasts; modulates proliferation. pnas.orgpnas.orgresearchgate.netresearchgate.netExpressed in neurogenic niches like the SVZ. pnas.orgpnas.orgresearchgate.net
Developing RetinaUbiquitous distribution in proliferating, differentiating, and differentiated cells in early postnatal days; mRNA levels high at P1 and decrease. arvojournals.orgjneurosci.orgRestricted distribution in neurons (bipolar cells, amacrine cells, retinal ganglion cells) and glial cells. arvojournals.orgjneurosci.orgresearchgate.netfrontiersin.org

Renal System (Juxtaglomerular Apparatus)

In the renal system, Cx45 is expressed in the kidney cortex, primarily restricted to vascular smooth muscle cells of arteries and arterioles, as well as distinct intraglomerular structures. karger.com In the juxtaglomerular apparatus (JGA), Cx45 localization has been identified in the mesangium, smooth muscle cells of the afferent and efferent arterioles, and renin-producing juxtaglomerular cells in the adult mouse kidney. nih.gov Studies in human kidneys indicate that Cx45 expression increases postnatally in the JGA, alongside Cx37 and Cx43, suggesting a role in postnatal maintenance of kidney function and blood pressure control. mdpi.comnih.gov In kidneys affected by nephrotic syndrome of the Finnish type (CNF), increased expression of Cx45 has been observed in the macula densa, afferent arteriole, and glomerular cell populations, co-localizing with accumulations of renin cells in the JGA. mdpi.comnih.govnih.gov

Here is a summary of Cx45 localization in the renal system:

Renal StructureCellular LocalizationSpecies
Kidney CortexVascular smooth muscle cells of arteries and arteriolesHuman, Mouse, Rat karger.com
Kidney CortexDistinct intraglomerular structuresHuman, Mouse, Rat karger.com
Juxtaglomerular Apparatus (JGA)MesangiumMouse nih.gov
Juxtaglomerular Apparatus (JGA)Smooth muscle cells of afferent and efferent arteriolesMouse nih.gov
Juxtaglomerular Apparatus (JGA)Renin-producing juxtaglomerular cellsMouse nih.gov
Juxtaglomerular Apparatus (JGA)Extraglomerular mesangial cellsMouse nih.gov
Juxtaglomerular Apparatus (JGA)Macula densa (in CNF)Human mdpi.comnih.gov
GlomeruliPresentHuman, Mouse karger.comnih.gov

Functional studies in mice with conditional Cx45 deficiency in JGA cells have shown increased renal renin expression and plasma renin activity, as well as higher systemic blood pressure. nih.gov Cx45 is also suggested to be involved in the propagation of calcium waves in vascular smooth muscle cells of afferent arterioles, a process important for renal autoregulation. nih.govphysiology.org

Musculoskeletal System (Osteoblasts, Chondrocytes)

In the musculoskeletal system, Cx45 is expressed in osteoblasts and chondrocytes. wikipedia.orgmdpi.comnih.govresearchgate.net In human osteoblasts, both Cx43 and Cx45 have been identified. mdpi.comnih.gov Cx45 is thought to be primarily responsible for electrical intercellular coupling in osteoblasts due to its lower permeability compared to Cx43. mdpi.comnih.gov Its expression is likely associated with matrix elaboration stages during bone formation. mdpi.com In osteoblast-like cell lines such as UMR-102 and hFOB 1.19, Cx45 is expressed, although typically at lower levels than Cx43. nih.govimrpress.com Studies suggest that altering the relative expression of Cx43 and Cx45 can modulate the expression of osteoblast-specific genes like osteocalcin (B1147995) and bone sialoprotein, indicating a role in regulating osteoblast differentiation and bone matrix formation. molbiolcell.org

Human chondrocytes express several connexins, including Cx43, Cx45, Cx32, and Cx46. mdpi.com While Cx43 is the most abundant, Cx45 is also present. mdpi.com

Here is a summary of Cx45 localization in the musculoskeletal system:

Musculoskeletal Cell TypePresence of Cx45NotesSpecies
OsteoblastsYesIdentified in human and murine osteoblasts; lower permeability than Cx43; associated with matrix elaboration. mdpi.comnih.govmolbiolcell.orgHuman, Murine mdpi.comnih.gov
ChondrocytesYesExpressed alongside other connexins. mdpi.comHuman mdpi.com
OsteocytesYesExpressed in MLO-Y4 osteocytic cell line. nih.govimrpress.comMurine nih.govimrpress.com

Other Organ Systems (e.g., Smooth Muscle, Skin)

Cx45 expression has been observed in various other organ systems. It is expressed in vascular smooth muscle cells in different vascular beds, including cerebral vessels, aorta, and femoral artery. researchgate.netbiologists.comnih.govnih.gov While some studies suggest Cx45 is solely expressed in smooth muscle, others have not consistently found it there, highlighting potential variations based on methodology, vessel size, vascular territory, and species. researchgate.netphysiology.org Cx45 has also been detected in visceral smooth muscle cells, such as those in the adult and neonatal intestine. researchgate.netbiologists.com

In the skin, Cx45 is one of the ten connexins found in human skin, with overlapping expression patterns in the epidermis and dermis. spandidos-publications.com Strong beta-galactosidase staining, indicating Cx45 expression, was found in the dermis of neonatal mouse skin, although this staining was not observed in adult mouse dermis. researchgate.netbiologists.com

Cx45 is also expressed in the heart, specifically in the atrioventricular node, His bundle, and bundle branches, and faintly in some myocytes of the working myocardium in mice. researchgate.netcore.ac.uk It is co-expressed with Cx40 in certain regions of the cardiac conduction system and may play a role in connecting different cardiac cell compartments. core.ac.ukoup.com

Furthermore, Cx45 expression has been noted in the seminiferous tubules and interstitial cells of adult testes, as well as in lymphatic endothelium and lymphatic muscle cells. researchgate.netbiologists.comnih.gov During brain development, Cx45 is highly expressed in nearly all brain regions during embryogenesis and up to two weeks after birth, becoming more restricted to the thalamus, CA3 region of the hippocampus, and cerebellum in adult mice. nih.gov It is thought to be expressed in neurons in the adult mouse brain. nih.gov

Here is a summary of Cx45 localization in other organ systems:

Organ SystemCellular LocalizationSpecies
Smooth MuscleVascular smooth muscle (cerebral vessels, aorta, femoral artery)Mouse, Rat researchgate.netbiologists.comnih.govnih.gov
Smooth MuscleVisceral smooth muscle (intestine)Mouse researchgate.netbiologists.com
SkinDermisHuman, Neonatal Mouse researchgate.netbiologists.comspandidos-publications.com
HeartAtrioventricular node, His bundle, bundle branches, working myocardiumMouse researchgate.netcore.ac.uk
TestesSeminiferous tubules, interstitial cellsMouse researchgate.netbiologists.com
Lymphatic SystemLymphatic endothelium, lymphatic muscle cellsMouse, Human nih.gov
BrainVarious regions (embryonic/neonatal), restricted regions (adult)Mouse nih.gov
BrainNeurons (adult)Mouse nih.gov

Subcellular Trafficking and Assembly at Plasma Membrane

This compound, like other connexins, follows a specific pathway for subcellular trafficking and assembly at the plasma membrane to form gap junctions. Connexins are synthesized on ribosomes bound to the endoplasmic reticulum (ER) and are co-translationally inserted into the ER membrane. pnas.orgoup.comnih.gov Following insertion, connexins oligomerize into hexameric connexons. pnas.orgoup.comnih.gov This oligomerization process typically occurs between the ER and the trans-Golgi network, although the precise location can vary depending on the specific connexin. pnas.orgoup.com

Connexons are then transported from the ER, via the Golgi apparatus and the trans-Golgi network, to the plasma membrane in membrane vesicles. pnas.orgoup.comnih.gov This transport can be dependent on microtubules or actin filaments, or involve other mechanisms. pnas.orgoup.comnih.gov Upon reaching the plasma membrane, connexons can exist as hemichannels or dock with compatible connexons on an adjacent cell to form a complete gap junction channel. pnas.orgoup.comnih.gov Studies using Cx43-GFP chimeras have shown that connexons are delivered to the plasma membrane in mobile vesicular carriers and can insert into the nonjunctional plasma membrane before moving laterally to accrete at the outer margins of existing gap junction plaques. pnas.orgmolbiolcell.org

The interaction of Cx45 with other proteins, such as Zonula Occludens-1 (ZO-1), can influence its plasma membrane localization and trafficking. nih.govcapes.gov.br ZO-1, an actin-binding protein, associates with the carboxyl termini of several connexins, including Cx45. nih.gov This association may alter the plasma membrane partitioning of Cx45 and promote interactions with the actin cytoskeleton. nih.gov Calmodulin (CaM) has also been shown to interact with Cx45 in a calcium-dependent manner, and this interaction may be involved in regulating Cx45 channel gating. nih.govresearchgate.net A putative CaM-binding site has been identified in the intracellular loop of Cx45. researchgate.net

Disruption of proteins involved in connexin trafficking, such as consortin, a trans-Golgi network cargo receptor, can block the targeting of Cx45 to the plasma membrane, leading to intracellular accumulation. oup.com

Here is a summary of the subcellular trafficking and assembly pathway for this compound:

StageProcessLocationNotes
SynthesisCo-translational insertionEndoplasmic Reticulum (ER) pnas.orgoup.comnih.gov
OligomerizationAssembly into hexameric connexonsBetween ER and trans-Golgi network pnas.orgoup.comnih.gov
Transport to Plasma MembraneTrafficking in membrane vesiclesVia Golgi apparatus and trans-Golgi networkCan be microtubule or actin-dependent. pnas.orgoup.comnih.govnih.gov
Plasma Membrane InsertionInsertion into nonjunctional or junctional plasma membranePlasma MembraneConnexons can exist as hemichannels or form gap junctions. pnas.orgnih.govmolbiolcell.org
Gap Junction AssemblyDocking with connexons on adjacent cells to form gap junction channelsCell-cell contact pointsAccretion often occurs at the outer margins of plaques. pnas.orgmolbiolcell.org

Electrophysiological and Permeability Characteristics of Connexin 45 Channels

Single-Channel Conductance and Ion Selectivity

Connexin 45 (Cx45) forms gap junction channels with a relatively low single-channel conductance compared to other connexin isoforms. Studies have consistently reported a main conductance state for homotypic Cx45 channels in the range of 25 to 40 picosiemens (pS). Specifically, experiments have demonstrated a unitary conductance of approximately 26 ± 6 pS. nih.gov Other studies have reported values around 32 pS and 36.2 ± 7.6 pS. pnas.orgahajournals.org

In addition to the main open state, Cx45 channels exhibit a distinct subconductance or residual state. A second, smaller conductance state of about 19 ± 4 pS has been observed, which tends to become more predominant at higher transjunctional voltages. nih.gov This suggests that the channel can exist in multiple conformational states with different conductances.

Regarding ion selectivity, Cx45 channels are notably cation-selective. ahajournals.org Ion substitution experiments have revealed a low permeability for anions such as chloride (Cl⁻). The permeability of Cl⁻ relative to potassium (K⁺) or cesium (Cs⁺) has been measured to be as low as 0.2, indicating a significant preference for cations. nih.govahajournals.org This cation selectivity is a unique characteristic among many connexin-specific channels and is attributed to the presence of fixed negative charges within the channel pore. nih.gov

Single-Channel Conductance of Homotypic this compound Channels
Conductance StateReported Value (pS)Conditions/Notes
Main Conductance26 ± 6General finding
Main Conductance32-
Main Conductance36.2 ± 7.6Average from seven cell pairs
Subconductance19 ± 4Predominates at higher voltages

Transjunctional Voltage Gating Mechanisms

The gating of this compound channels is highly sensitive to transjunctional voltage (Vj), the voltage difference between the coupled cells. This voltage sensitivity is characterized by both fast and slow gating mechanisms, which contribute to the regulation of intercellular communication.

Cx45 channels exhibit a fast voltage-dependent gating mechanism that leads to a reduction in junctional conductance as the transjunctional voltage deviates from zero. This fast gating does not typically lead to complete channel closure but rather to a transition to a lower subconductance state, often referred to as the residual state. pnas.org The gating polarity for this fast mechanism is negative, meaning that a relative negativity at the cytoplasmic end of the hemichannel promotes closure. nih.gov

The kinetics of this fast gating are voltage-dependent, with the time constant of inactivation becoming shorter at larger transjunctional potentials. thoracickey.com For instance, the inactivation time constants for Cx45 can range from approximately 0.1 seconds for large voltage steps to around 3 seconds for smaller voltage steps. thoracickey.com The half-inactivation voltage (V₀), the voltage at which the conductance is reduced by half, for homotypic Cx45 channels is approximately 20 mV, indicating its high sensitivity to voltage compared to other connexins like Cx43. thoracickey.com

In addition to the fast gate, Cx45 channels possess a slower, distinct voltage-dependent gating mechanism. pnas.org This slow gate is also sensitive to the polarity of the transjunctional voltage, with closure favored by a relative negativity at the cytoplasmic side of the pore. nih.gov Unlike the fast gate, which typically results in a residual conductance, the slow gating mechanism can lead to complete channel closure. pnas.org

This slow gating mechanism is thought to be the primary mechanism responsible for channel closure at or near a transjunctional voltage of zero. nih.gov It has been proposed that the slow gate is more sensitive to voltage than the fast gate in Cx45 channels, making a significant contribution to changes in cell-cell coupling even at small transjunctional voltages. pnas.org The slow gating transitions are characterized by a series of transient substates as the channel moves towards the open or closed state. nih.gov

Voltage Gating Characteristics of this compound Channels
Gating MechanismKey CharacteristicsKinetic Parameters
Fast GatingTransitions to a residual subconductance state; Gating polarity is negative.Inactivation time constant: ~0.1 s (large Vj) to 3 s (small Vj).
Slow GatingCan lead to complete channel closure; More sensitive to small Vj; Gating polarity is negative.Transitions are slow and involve multiple substates.

Chemical Gating and Modulatory Factors

The function of this compound channels is also regulated by intracellular chemical factors, most notably intracellular pH and calcium ion concentration.

This compound channels are highly sensitive to changes in intracellular pH (pHi). A decrease in pHi (acidification) leads to a reduction in junctional conductance. The acid dissociation constant (pKa) for homotypic Cx45 channels is approximately 7.0. nih.govnih.gov This indicates that even slight deviations from the physiological pH of 7.2 can significantly impact channel function.

Intracellular acidification has two main effects on Cx45 channels. Firstly, it reduces the open probability of the channels by shifting the voltage-dependent gating. nih.govnih.gov Secondly, prolonged or significant acidification can also lead to a decrease in the total number of functional channels. nih.govnih.gov The mechanism of pH gating is thought to involve the direct action of hydrogen ions on the connexin protein, potentially involving conserved histidine residues. nih.gov This sensitivity to pH is a critical regulatory mechanism, particularly under pathological conditions such as ischemia, where intracellular pH is known to decrease.

This compound channel activity is modulated by intracellular calcium concentration ([Ca²⁺]i), a process mediated by the calcium-binding protein calmodulin (CaM). nih.govresearchgate.net Direct interaction between CaM and Cx45 has been demonstrated in living cells, and this interaction is strongly dependent on the concentration of intracellular Ca²⁺. nih.gov

A specific CaM-binding site has been identified on the cytosolic loop of Cx45, specifically between amino acid residues 164 and 186. nih.gov The binding of the Ca²⁺/CaM complex to this site is a high-affinity interaction, with a dissociation constant (Kd) of approximately 5 nM. nih.govresearchgate.net This interaction is believed to be a key component of the "chemical gating" mechanism, where elevated [Ca²⁺]i leads to channel closure.

Interestingly, there is also evidence for a Ca²⁺-independent interaction between CaM and Cx45, suggesting that CaM may remain anchored to the gap junction channel even at resting calcium levels. nih.govmdpi.com Upon an increase in [Ca²⁺]i, the bound CaM undergoes a conformational change that leads to the gating of the channel pore. The interaction involves both the N- and C-domains of CaM binding to the Cx45 peptide. nih.gov

Permeability to Small Molecules and Signaling Mediators

This compound (Cx45) channels, like other gap junction channels, form aqueous pores that allow the direct passage of ions and small molecules between adjacent cells, thereby mediating intercellular communication. rupress.orgsemanticscholar.org However, these channels are not simply open conduits; they exhibit distinct permeability characteristics and selectivity for various molecules, which are crucial for their specific physiological roles. The permeability of Cx45 channels is influenced by both the size and the charge of the molecule.

Tracer Dye Permeability (e.g., Neurobiotin vs. Lucifer Yellow)

The selectivity of Cx45 channels is well-demonstrated by studies using tracer dyes of different sizes and charges. These experiments reveal a clear preference for certain molecules, highlighting the specific nature of the Cx45 pore.

Research comparing the permeability of Cx45 channels to the tracer dyes Neurobiotin and Lucifer yellow has shown significant selectivity. ahajournals.org Homomeric Cx45 channels demonstrate extensive coupling with the cationic tracer Neurobiotin, while showing only limited passage of the anionic tracer Lucifer yellow. ahajournals.org This contrasts with channels formed by other connexins, such as Connexin 43 (Cx43), which are readily permeable to both dyes. ahajournals.org When Cx43 and Cx45 form heteromeric channels, the permeability characteristics resemble those of homomeric Cx45 channels, indicating a dominant role for Cx45 in determining the permeability of the hybrid channel. ahajournals.org

The observed difference in the transfer of these dyes is attributed more to charge selectivity than to molecular weight, as Neurobiotin and Lucifer yellow have similar molecular sizes. ahajournals.orgnih.gov The preferential passage of the positively charged Neurobiotin suggests that the pore of the Cx45 channel has an electrostatic environment that favors cations over anions. ahajournals.orgnih.gov This selectivity is a key feature that distinguishes Cx45 from other connexin isoforms and dictates the types of signals that can be transmitted through Cx45-containing gap junctions.

Table 1: Permeability of this compound Channels to Tracer Dyes

Tracer DyeMolecular Weight (Da)ChargePermeability through Cx45 ChannelsReference
Neurobiotin~287Cationic (+)High / Extensive ahajournals.org
Lucifer Yellow~443Anionic (-)Low / Limited ahajournals.org

Intercellular Diffusion of Metabolites and Second Messengers (e.g., ATP, Ca2+ waves)

Beyond tracer dyes, Cx45 channels are involved in the intercellular exchange of crucial biological signaling molecules. This includes the release of metabolites like adenosine triphosphate (ATP) and the subsequent propagation of intercellular calcium (Ca2+) waves.

The expression of connexins, including Cx45, is often a prerequisite for the propagation of intercellular Ca2+ waves. nih.gov This signaling is not necessarily due to the direct passage of Ca2+ or other second messengers through the gap junction channel itself, but rather through a paracrine pathway initiated by the release of ATP from the cell. nih.govmdpi.com Connexin hemichannels are believed to be the conduits for this ATP release. mdpi.comnih.gov Once in the extracellular space, ATP acts on purinergic receptors of neighboring cells, triggering an increase in intracellular Ca2+ and propagating the wave. nih.govmdpi.com

Studies specifically investigating Cx45 have demonstrated its role in mediating ATP release. In urinary bladder cells, both Cx43 and Cx45 hemichannels are involved in releasing ATP in response to mechanical stimuli (stretch) and depletion of extracellular Ca2+. nih.govpolscientific.com The blockade of Cx45 channels with a specific mimetic peptide significantly reduced ATP release from urothelial cells, confirming their direct involvement in this process. nih.govpolscientific.com This mechanism highlights a critical role for Cx45 in mechanotransduction and paracrine signaling in various tissues. nih.gov

Table 2: Role of this compound in ATP Release and Calcium Wave Propagation

ProcessMechanism involving this compoundKey FindingsReference
ATP ReleaseCx45 hemichannels act as conduits for ATP release from the cell.Release is stimulated by mechanical stretch and low extracellular Ca2+. Blockade of Cx45 reduces ATP release. nih.govpolscientific.com
Ca2+ Wave PropagationMediated by paracrine signaling via released ATP.Connexin expression is necessary for Ca2+ wave propagation; the process is sensitive to purinergic receptor antagonists. nih.gov

Functional Properties of this compound Hemichannels

In addition to forming complete gap junction channels, connexin hexamers can exist as unapposed hemichannels (or connexons) in the plasma membrane. nih.govnih.gov These Cx45 hemichannels are not merely precursors to gap junctions but are functional entities in their own right, possessing distinct electrophysiological properties and playing roles in cell signaling. nih.govresearchgate.net

The opening of Cx45 hemichannels is tightly regulated. A key factor is the concentration of extracellular calcium ([Ca2+]o). rupress.orgsemanticscholar.orgrupress.org Under normal physiological conditions with millimolar levels of extracellular Ca2+, Cx45 hemichannels typically remain closed. However, lowering the [Ca2+]o can induce them to open. rupress.orgsemanticscholar.orgnih.gov Once open, these hemichannels provide a pathway for the exchange of ions and small molecules between the cytoplasm and the extracellular environment. nih.gov For instance, open Cx45 hemichannels mediate the uptake of dyes like Lucifer yellow and propidium (B1200493) iodide from the external solution. rupress.orgnih.gov

Cx45 hemichannel activity is also strongly dependent on transmembrane voltage (Vm). rupress.orgnih.gov The open probability (Po) of these channels is voltage-dependent, increasing at positive membrane potentials (depolarization) and decreasing at negative potentials (hyperpolarization). semanticscholar.orgrupress.orgnih.gov Electrophysiological studies have characterized the unitary conductance of a Cx45 hemichannel to be approximately 57 pS, which is roughly twice the conductance of an intact Cx45 gap junction channel (around 26 pS). semanticscholar.orgnih.govahajournals.org The gating of Cx45 hemichannels is a complex process, with kinetics that show time-dependent activation at positive voltages and deactivation at negative voltages. rupress.orgnih.gov These functional properties allow Cx45 hemichannels to respond to changes in the cellular microenvironment and participate in physiological and pathological processes. nih.gov

Table 3: Electrophysiological and Functional Properties of this compound Hemichannels

PropertyDescriptionValue / CharacteristicReference
Regulation by Extracellular Ca2+Opening is inhibited by normal physiological levels of extracellular Ca2+.Opening is induced by lowering extracellular Ca2+ concentration. rupress.orgsemanticscholar.orgrupress.orgnih.gov
Voltage-Dependent GatingThe probability of the channel being open is dependent on the transmembrane voltage.Open probability increases with depolarization (positive Vm) and decreases with hyperpolarization (negative Vm). semanticscholar.orgrupress.orgnih.gov
Unitary Conductance (γhc)The electrical conductance of a single open hemichannel.~57 pS semanticscholar.orgrupress.orgnih.gov
PermeabilityAllows passage of ions and small molecules when open.Permeable to ATP, Lucifer Yellow, and Propidium Iodide. nih.govpolscientific.comrupress.orgnih.gov
KineticsThe time-dependent behavior of channel opening and closing.Shows time-dependent activation and deactivation sensitive to voltage. rupress.orgnih.gov

Regulation of Connexin 45 Function and Expression

Transcriptional and Post-Transcriptional Gene Regulation

The expression of the Cx45 gene is a highly regulated process, critical for its specific roles in various tissues, particularly the heart and nervous system. oup.comahajournals.org The mouse Cx45 gene is structured into three exons, with the entire protein-coding sequence located within the third exon. researchgate.net Analysis of the 5' region of the mouse Cx45 gene has identified a potential TATA box and two putative binding sites for the Activator protein 1 (AP-1) transcription factor, suggesting that these elements play a role in controlling its transcription. researchgate.net

The transcriptional control of Cx45 is essential for its developmental and cell-type-specific expression patterns. oup.com For instance, in the developing mouse heart, the Cx45 gene is the first connexin gene to be activated, with its transcripts detectable as early as embryonic day 8 (8 dpc), coinciding with the heart's first contractions. ahajournals.org This suggests Cx45 plays a fundamental role in coordinating myocyte activity in the primitive tubular heart. ahajournals.org Similarly, in the brain, the Cx45 gene is highly expressed during embryonic development and up to two weeks after birth across nearly all regions. nih.gov Subsequently, its expression becomes more restricted to specific neuronal subsets in the adult brain, including the thalamus, the CA3 region of the hippocampus, and the cerebellum, indicating a shift from a ubiquitous developmental role to more specialized functions. nih.gov

While transcriptional control is a primary point of regulation, post-transcriptional mechanisms also contribute to the modulation of connexin expression. nih.gov For the broader connexin family, transcript stability can be influenced by RNA-binding proteins (RBPs) and microRNAs, which can be transferred through gap junctions themselves. nih.gov Although specific RBPs regulating Cx45 mRNA have not been extensively detailed, these mechanisms represent a potential layer of control for fine-tuning Cx45 protein levels. nih.gov

Post-Translational Modifications and Their Impact

Following translation, the Cx45 protein undergoes several post-translational modifications (PTMs), which are crucial for regulating its lifecycle, including trafficking, channel gating, stability, and interactions with other proteins. nih.govnih.gov Among these, phosphorylation is the most extensively studied and significant PTM for connexins, including Cx45. frontiersin.org The addition and removal of phosphate (B84403) groups can alter the protein's charge, structure, and ability to interact with other molecules, thereby providing a dynamic switch to control gap junction function. nih.govfrontiersin.org

Connexin 45 is a phosphoprotein, with phosphorylation occurring primarily on serine residues located in its C-terminal tail. frontiersin.orgnih.gov Studies have shown that phosphorylation of Cx45 through pathways involving Protein Kinase C (PKC) alters the conductive properties of the channel. core.ac.uk While the involvement of kinases like Protein Kinase A (PKA) and Mitogen-activated Protein (MAP) Kinase has been extensively documented for other connexins like Cx43, their direct action on Cx45 is less characterized but remains an area of active investigation. researchgate.netnih.govnih.gov For Cx43, activation of MAPK and PKC signaling cascades leads to phosphorylation at specific serine residues, which triggers gap junction internalization. nih.govnih.gov Given the conserved nature of kinase signaling, it is plausible that similar pathways regulate Cx45.

Deletion of the final 26 amino acids of the Cx45 C-terminus, which includes nine serine residues, results in a nearly 90% reduction in its phosphorylation level, highlighting the importance of this region for kinase-mediated regulation. nih.gov

Phosphorylation has profound effects on multiple aspects of Cx45 channel function.

Channel Gating: The phosphorylation state of Cx45 directly influences the gating properties of the gap junction channel. Activation of PKC, for example, has been shown to alter the occupancy time and conductive state of Cx45 channels, thereby modulating the passage of ions and small molecules between cells. core.ac.uk

Assembly: Unlike some other connexins, phosphorylation does not appear to be a critical determinant for the oligomerization of Cx45 into connexons or their trafficking to the plasma membrane. nih.govcore.ac.uk However, it may still play a role in the efficient assembly of connexons into larger gap junction plaques. nih.gov

Table 1: Effects of Phosphorylation on this compound

Aspect of FunctionEffect of PhosphorylationDetailsKey Kinase Family
Channel GatingModulationAlters channel occupancy time and conductive state.PKC core.ac.uk
Assembly/TraffickingMinimal EffectDoes not significantly alter trafficking to the plasma membrane. nih.govcore.ac.ukN/A
Protein TurnoverIncreased StabilityPhosphorylation of C-terminal serines dramatically stabilizes the protein, increasing its half-life. ahajournals.orgUnknown

Protein-Protein Interactions and Modulatory Networks

This compound function is further regulated by its dynamic interactions with a network of other proteins. These interactions can influence channel activity, trafficking, and degradation.

A key regulatory partner for Cx45 is Calmodulin (CaM), an important intracellular calcium (Ca²⁺) sensor. nih.govnih.gov A direct, Ca²⁺-dependent interaction between CaM and Cx45 has been demonstrated in living cells. nih.govnih.gov The binding site for CaM is located on the cytosolic loop of Cx45, specifically between amino acid residues 164-186. nih.govnih.gov This interaction is high-affinity and can be blocked by CaM inhibitors. nih.govnih.gov

Interestingly, evidence also exists for a Ca²⁺-independent interaction between CaM and Cx45, suggesting that CaM may remain anchored to the channel even at resting intracellular Ca²⁺ levels. mdpi.comsgul.ac.uk This pre-association would allow for a rapid response to changes in local Ca²⁺ concentration, providing a swift mechanism for gating the channel. mdpi.commdpi.com

The levels of Cx45 at the plasma membrane are balanced by its synthesis and its removal through degradation pathways. nih.gov Interactions with specific proteins are crucial for targeting Cx45 for degradation. One such interacting protein is the Cx43-interacting protein of 75 kDa (CIP75). scispace.com CIP75 interacts directly with the C-terminal domain of Cx45 and is involved in the endoplasmic reticulum-associated degradation (ERAD) pathway, which targets proteins for proteasomal degradation. scispace.com Reducing CIP75 levels leads to an increase in the amount of Cx45 protein, indicating that CIP75 plays a significant role in regulating Cx45 turnover. scispace.com

Other proteins, such as TSG101, have been identified as regulators of connexin degradation more broadly, highlighting the complex machinery involved in controlling the lifespan of these channels. dntb.gov.ua

Table 2: Key Interacting Proteins of this compound

Interacting ProteinFunction/RoleEffect on this compound
Calmodulin (CaM)Ca²⁺-binding protein, regulator of channel gating. nih.govnih.govDirectly binds to the cytosolic loop in a Ca²⁺-dependent manner to modulate channel function. nih.govnih.govmdpi.com
CIP75Component of the proteasomal degradation machinery. scispace.comInteracts with the C-terminus to mediate endoplasmic reticulum-associated degradation (ERAD). scispace.com

Cross-Regulation and Interplay with Co-Expressed Connexins

When Cx45 is co-expressed with other connexins like Cx43, they can assemble into heteromeric hemichannels (connexons containing a mix of different connexin subunits) and subsequently form heterotypic (hemichannels of different composition docking with each other) or heteromeric gap junction channels. nih.govnih.govresearchgate.net The formation of these mixed channels has been confirmed through biochemical and electrophysiological studies. nih.govahajournals.orgahajournals.org For instance, in cells co-expressing Cx43 and Cx45, Cx45 has been shown to co-elute with tagged Cx43, demonstrating their assembly within the same hemichannel. nih.govahajournals.orgahajournals.org

The functional properties of these heteromeric/heterotypic channels are often not a simple average of the parent homomeric channels but can be dominated by the characteristics of one of the constituent connexins or result in entirely novel behaviors. nih.govahajournals.orgahajournals.org

Permeability and Dye Coupling: The permeability of gap junction channels is significantly altered by the formation of heteromeric channels. While cells expressing only Cx43 readily pass larger molecules like Lucifer yellow, cells expressing Cx45 are less permeable to it. nih.govahajournals.orgahajournals.org In cells co-expressing Cx43 and Cx45, the permeability characteristics of the resulting heteromeric channels closely resemble those of homomeric Cx45 channels, showing extensive passage of smaller molecules like neurobiotin but little to no transfer of Lucifer yellow. nih.govahajournals.orgahajournals.org This suggests that the more restrictive permeability properties of Cx45 are dominant in the heteromeric configuration. ahajournals.org

Regulation by Protein Kinase C (PKC): The regulation of channel function can also be modified. Activation of PKC with agents like 12-O-tetradecanoylphorbol 13-acetate (TPA) reduces junctional conductance in cells expressing Cx43, Cx45, or both. nih.govahajournals.orgahajournals.org However, the transfer of neurobiotin is significantly reduced by TPA treatment in Cx43-expressing cells and in cells co-expressing Cx43 and Cx45, but not in cells expressing only Cx45. nih.govahajournals.orgahajournals.org This indicates that the regulatory response of the heteromeric channel to PKC activation is dictated by the Cx43 component. ahajournals.orgahajournals.org

Below is an interactive data table summarizing the properties of channels formed by Cx43 and Cx45.

Channel TypeUnitary ConductancePermeability to Lucifer YellowPermeability to NeurobiotinEffect of TPA on Neurobiotin Transfer
Homomeric Cx43 ~100-120 pSHighHighReduced
Homomeric Cx45 ~30-40 pSLowHighNo significant change
Heteromeric Cx43/Cx45 Novel conductances observedLowHighReduced

Data compiled from multiple studies. nih.govahajournals.orgahajournals.org

The co-expression of Cx45 with other connexins, particularly Cx43, not only affects the properties of individual channels but also influences the macroscopic organization of these channels into gap junction plaques. tandfonline.comnih.gov In cardiac ventricular myocytes, for example, Cx43 is the predominant connexin, but levels of Cx45 can increase under pathological conditions such as congestive heart failure, which is also associated with a decrease in gap junction size. nih.gov

Studies using inducible expression systems in cell lines that endogenously express Cx43 have provided direct evidence for the role of Cx45 in regulating plaque size. tandfonline.comnih.gov

Reduction in Plaque Size: When the expression of Cx45 is induced in cells already expressing Cx43, the average size of the gap junction plaques is significantly reduced. tandfonline.comnih.gov This reduction in size occurs even as the total amount of both Cx43 and Cx45 in the junctional plaques increases. tandfonline.comnih.gov

Specificity of the Effect: This effect on plaque size appears to be specific to the interaction between Cx43 and Cx45. For instance, the co-expression of Connexin 40 (Cx40) with Cx43 does not result in a similar change in gap junction size. tandfonline.comnih.gov This suggests a specific regulatory mechanism mediated by the interaction of Cx45 with the machinery that controls the assembly and size of gap junction plaques. tandfonline.com

Interaction with Scaffolding Proteins: One potential mechanism for this regulation involves scaffolding proteins like Zonula Occludens-1 (ZO-1), which binds to the C-terminus of Cx43 and is known to regulate gap junction size. tandfonline.comoup.com It has been demonstrated that Cx45 also interacts with ZO-1. researchgate.net The interplay between Cx43, Cx45, and ZO-1 may alter the dynamics of connexon recruitment and aggregation at the plaque periphery, thereby limiting the final size of the gap junction. tandfonline.comoup.com

The following table presents research findings on the effect of connexin co-expression on gap junction plaque size.

Connexin Co-expressionChange in Gap Junction Plaque SizeKey Finding
Cx43 with induced Cx45 Significant reduction (15-20%)Increased Cx45 expression correlates with smaller gap junctions, mimicking observations in failing heart tissue. tandfonline.comnih.gov
Cx43 with induced Cx40 No significant changeThe effect on plaque size is specific to the interaction between Cx43 and Cx45. tandfonline.comnih.gov

These findings highlight that the cross-regulation between Cx45 and co-expressed connexins provides a sophisticated mechanism to control not only the functional diversity of intercellular channels but also their higher-order organization into gap junction plaques, which has significant implications for tissue physiology and pathology. tandfonline.comoup.com

Physiological Roles of Connexin 45 in Organ System Function

Cardiac Electrophysiology and Development

The precise expression and function of Connexin 45 are critical for both the developing and adult heart. It is involved in the slow conduction required for pacemaking and the coordinated contraction of the heart chambers, and it is the first connexin to be expressed during cardiac morphogenesis, highlighting its foundational role in heart formation.

This compound is a key component of the cardiac conduction system, particularly in regions where slow and modulated electrical conduction is necessary for rhythmic heart function. nih.gov It is prominently expressed in the sinoatrial (SA) node, the heart's natural pacemaker, and the atrioventricular (AV) node, which controls the passage of electrical signals from the atria to the ventricles. jneurosci.orgnih.gov The channels formed by Cx45 have a low unitary conductance and high voltage sensitivity, properties that contribute to the slow conduction velocity characteristic of the AV node. nih.govjneurosci.org This delay in conduction is essential for allowing the atria to contract and empty blood into the ventricles before ventricular contraction occurs.

In the adult mouse heart, Cx45 is required for optimal impulse propagation through the atrioventricular node. nih.gov Studies in mice with an inducible, cardiomyocyte-specific deletion of Cx45 have shown that its absence leads to a decrease in atrioventricular nodal conductivity. nih.govpnas.org Furthermore, Cx45 has been found to stabilize the co-expressed connexin, Cx30.2, in the cardiac conduction system; the absence of both connexins results in a more severe impairment of AV nodal conduction. nih.gov Mutations in the gene encoding Cx45, GJC1, have been linked to familial cases of atrial fibrillation and other conduction diseases, such as atrioventricular block and sinus bradycardia, further underscoring its critical role in maintaining normal cardiac rhythm. nih.govpnas.org

Key Research Findings on this compound in Cardiac Electrophysiology
Cardiac RegionPrimary Function of Cx45Effect of Deficiency/MutationAssociated Connexins
Sinoatrial (SA) NodeContributes to pacemaker activity and slow conduction. jneurosci.orgnih.govMutations linked to sinus bradycardia and atrial standstill. nih.govCx30.2, Cx40, Cx43 (in periphery) nih.govarvojournals.org
Atrioventricular (AV) NodeEssential for slow conduction velocity, creating AV delay. nih.govnih.govDecreased AV nodal conductivity, AV block. nih.govpnas.orgCx30.2, Cx40 nih.gov
His-Purkinje SystemExpressed along the conduction pathway. jneurosci.orgConduction abnormalities. nih.govCx40 helsinki.fi

This compound is the first connexin to be expressed in the developing heart, appearing as early as embryonic day 8.5 in mice, which coincides with the onset of the first heart contractions. nih.govnih.gov This early and specific expression pattern indicates its fundamental role in cardiac morphogenesis. The protein is initially found throughout the primitive heart tube and is later restricted to specific regions that will form the mature conduction system. nih.govnih.gov

The absence of Cx45 during embryonic development is lethal. nih.govresearchgate.net Mice lacking Cx45 die around embryonic day 10.5 due to severe cardiovascular defects, including impaired epithelial-mesenchymal transformation leading to endocardial cushion defects, conduction block, and heart failure. jneurosci.orgnih.gov Specifically, myocardial deletion of Cx45 results in an incomplete conduction block at the atrioventricular canal. mdpi.comresearchgate.net These findings demonstrate that Cx45 is essential not only for the electrical properties of the heart but also for its structural development. It plays a crucial part in the looping of the heart tube and the septation of the cardiac chambers, processes that are fundamental to the formation of a functional four-chambered heart. nih.gov The expression of Cx45 delineates the developing conduction pathways, ensuring the establishment of a correctly functioning electrical system from the earliest stages of cardiogenesis. nih.govnih.gov

Neural Circuitry and Neurogenesis

Beyond its well-established roles in the heart, this compound is also a significant player in the development and function of the central nervous system. It is involved in the proliferation and differentiation of neural stem cells, the formation of retinal networks, and the modulation of neuronal communication through electrical synapses.

This compound is expressed in neurogenic niches of the adult brain, such as the subventricular zone (SVZ) of the lateral ventricles. nih.govresearchgate.net Within the SVZ, Cx45 is found in transit-amplifying cells and neuroblasts. nih.gov Research has shown that Cx45 positively modulates the proliferation of these neural precursor cells. nih.gov Overexpression of Cx45 in the SVZ in vivo has been demonstrated to increase the proliferation of Mash-1-positive transit-amplifying precursor cells, while the conditional deletion of Cx45 in these cells leads to a decrease in proliferation. nih.gov

The mechanism by which Cx45 influences cell cycle reentry appears to involve ATP signaling through P2X receptors, requiring both extracellular calcium and the release of calcium from intracellular stores. nih.govresearchgate.net This suggests that Cx45 may function through hemichannels to regulate the local environment and provide signals that promote the proliferation of specific neural precursor populations. nih.gov While Cx43 has been implicated in the proliferation of neural stem cells in the hippocampus, Cx45's role seems more specific to the transit-amplifying cells in the SVZ. pnas.orgnih.gov

In the developing retina, spontaneous, correlated patterns of neural activity, known as retinal waves, are crucial for the refinement of visual circuits. This compound, along with Connexin 36 (Cx36), is expressed in the developing retina in bipolar cells and retinal ganglion cells (RGCs). jneurosci.orgnih.gov While Cx45 does not appear to be essential for the gross propagation of these retinal waves, it plays a significant role in modulating the specific firing patterns of individual RGCs. jneurosci.orgnih.gov

Studies on mice lacking Cx45 have shown an increase in the spontaneous firing rate of individual RGCs between waves. nih.gov This effect is even more pronounced in mice lacking both Cx36 and Cx45. nih.gov This altered firing pattern leads to changes in the spatial correlations of activity between neighboring RGCs, which can affect the proper patterning of retinogeniculate projections. nih.gov The expression of Cx45 in the retina increases during postnatal development, peaking around the time of eye-opening, and is closely associated with synaptogenesis. nih.govnih.gov The colocalization of Cx45 with the presynaptic marker synaptophysin before eye-opening suggests a pivotal role for this connexin in the formation of retinal synapses and the establishment of functional neural circuits. nih.govnih.gov

This compound is a component of electrical synapses, or gap junctions, in various regions of the brain, including the retina and thalamus. nih.govnih.gov These direct intercellular connections allow for the rapid and bidirectional flow of ions, mediating fast neuronal synchronization. In the retina, Cx45 is found in ON and OFF cone bipolar cells and is crucial for the rod/cone signaling pathway. jneurosci.org It forms heterotypic gap junctions with Cx36-expressing AII amacrine cells, which is essential for transmitting signals from the rod pathway to the cone pathway under low light conditions. nih.govjneurosci.org The deletion of Cx45 in retinal neurons disrupts this coupling and impairs visual transmission, similar to the effects seen with Cx36 deficiency. jneurosci.org

The presence of Cx45 in electrical synapses suggests its involvement in synchronizing the activity of neuronal ensembles. nih.gov The voltage-dependent properties of Cx45-containing channels can introduce asymmetry and plasticity into electrical synaptic transmission, allowing for dynamic modulation of network activity. plos.org For instance, in heterotypic Cx43/Cx45 junctions, the direction of action potential propagation can influence junctional conductance, suggesting that these electrical synapses are not merely passive conduits but can actively shape neuronal signaling. plos.org This modulation of synaptic transmission by Cx45 is likely a key factor in the precise coordination of neuronal activity required for complex neural processing.

Summary of this compound Roles in the Nervous System
Neural ProcessSpecific Role of Cx45Key FindingsLocation
NeurogenesisModulates proliferation of transit-amplifying precursor cells. nih.govOverexpression increases proliferation; deletion decreases it. nih.gov Involves ATP and calcium signaling. nih.govSubventricular Zone (SVZ) nih.gov
Retinal DevelopmentModulates RGC firing patterns during retinal waves. jneurosci.orgnih.gov Contributes to synaptogenesis. nih.govAbsence alters spontaneous firing rates and spatial correlations. nih.gov Colocalizes with synaptophysin before eye-opening. nih.govnih.govRetina (Bipolar and Ganglion Cells) jneurosci.org
Synaptic TransmissionForms electrical synapses (gap junctions). nih.gov Essential for rod/cone pathway signaling. jneurosci.orgForms heterotypic junctions with Cx36. jneurosci.org Deletion impairs visual transmission. jneurosci.org Can induce plasticity in electrical synapses. plos.orgRetina, Thalamus nih.govnih.govjneurosci.org

Vascular System Homeostasis

This compound (Cx45) is a critical component in the maintenance of a healthy vascular system. It participates in fundamental processes ranging from the regulation of blood pressure to the structural development and remodeling of blood vessels. Its role is primarily mediated through the formation of gap junction channels that allow for direct communication between adjacent cells within the vessel wall.

Regulation of Renal Renin Secretion and Blood Pressure

This compound is a key regulator of the renin-angiotensin system, a hormonal cascade that is essential for blood pressure control. Cx45 is strategically located within the kidney's juxtaglomerular apparatus (JGA), the precise site of renin synthesis and release. nih.govnih.gov

Detailed studies have identified Cx45 in several cell types of the JGA, including the smooth muscle cells of the afferent and efferent arterioles, the renin-producing juxtaglomerular (JG) cells, and the extraglomerular and intraglomerular mesangium. nih.govnih.govresearchgate.net This localization places Cx45 at the center of intercellular communication that governs renin dynamics. The propagation of signals, such as mechanically induced calcium waves, between these vascular cells is crucial for modulating renin release. nih.govresearchgate.net

Research using mouse models with targeted deletion of Cx45 in nestin-expressing cells (which include cells of the JGA) has demonstrated the physiological significance of this protein. nih.gov These mice exhibit elevated renin expression, increased plasma renin activity, and consequently, higher systemic blood pressure. nih.govnih.govresearchgate.net Further experiments showed that the propagation of calcium waves was slower in cultured vascular smooth muscle cells from these Cx45-deficient mice, a finding that was replicated by treating control cells with a peptide that specifically inhibits Cx45 gap junctions. nih.govresearchgate.net This suggests that Cx45-mediated gap junctional communication is necessary for the proper signaling that inhibits renin release. nih.gov In its absence, the braking mechanism on renin secretion is lifted, leading to hypertension. While juxtaglomerular cells express multiple connexins, including Cx40, Cx37, and Cx43, Cx45 is predominantly found in the surrounding vascular smooth muscle cells. ahajournals.org The interplay between these different connexins is vital for the fine-tuning of blood pressure.

Key Findings on this compound in Renal Function
FindingCell Types InvolvedObserved Effect of Cx45 Deficiency/InhibitionPhysiological Consequence
Cx45 is expressed in the Juxtaglomerular Apparatus (JGA). nih.govnih.govAfferent/Efferent Arteriole Smooth Muscle Cells, Juxtaglomerular (Renin-Producing) Cells, Mesangial Cells. nih.govresearchgate.netN/AEnables intercellular communication for renin regulation. nih.gov
Cx45 mediates calcium wave propagation. researchgate.netVascular Smooth Muscle Cells. researchgate.netSlower propagation of calcium waves. nih.govImpaired vascular signaling within the JGA. nih.gov
Cx45 regulates renin levels. nih.govJuxtaglomerular Cells. nih.govIncreased renin expression and plasma renin activity. nih.govnih.govDysregulation of the renin-angiotensin system. nih.gov
Cx45 influences systemic blood pressure. nih.govVascular system, kidneys. nih.govHigher systemic blood pressure (hypertension). nih.govresearchgate.netContribution to cardiovascular pathology. nih.gov

Endothelial-Mural Cell Differentiation and Vascular Remodeling

This compound plays an indispensable role during the embryonic development of the vascular system. biologists.com Its function is particularly critical for the interaction between endothelial cells, which line the interior of blood vessels, and mural cells (vascular smooth muscle cells and pericytes), which provide structural support and regulate vessel tone. ahajournals.orgahajournals.orgnih.gov

During vasculogenesis, endothelial tubes form first and then recruit surrounding mesenchymal progenitor cells. ahajournals.org The differentiation of these progenitors into mural cells is induced by signals from the endothelial cells, a process heavily dependent on the activation of transforming growth factor-β (TGF-β). ahajournals.orgnih.gov Cx45 is essential for this signaling cascade. ahajournals.orgahajournals.org Studies have shown that functional gap junction channels containing Cx45 must form between endothelial cells and the recruited mesenchymal precursors to enable TGF-β activation and promote the expression of mural cell-specific proteins like smooth muscle α-actin. ahajournals.orgnih.govahajournals.org

The critical nature of Cx45 in this process is highlighted by gene-targeting experiments. ahajournals.org Embryos deficient in Cx45 die between embryonic days 9.5 and 10.5 and exhibit severe defects in vascular development. biologists.com Specifically, these embryos fail to form a proper smooth muscle layer surrounding their major arteries, leading to disorganized and dilated blood vessels. biologists.com This phenotype is consistent with dysregulated TGF-β signaling. ahajournals.orgahajournals.org Although another connexin, Cx43, is often co-expressed with Cx45 in the developing vasculature and can also support TGF-β activation, it cannot compensate for the loss of Cx45 during these early, critical stages of vessel formation, underscoring a unique and essential function for Cx45 in endothelial-induced mural cell differentiation. ahajournals.orgnih.gov

Skeletal Tissue Biology

Within skeletal tissues, this compound is a key component of the intercellular communication network that coordinates the function of bone and cartilage cells. It contributes to both the direct cell-to-cell signaling and the regulation of gene expression necessary for tissue development and maintenance.

Intercellular Communication in Osteoblasts and Chondrocytes

Bone-forming cells (osteoblasts) and cartilage-forming cells (chondrocytes) are interconnected by gap junctions, forming a network that allows the passage of ions and small signaling molecules. nih.govnih.gov Two primary connexins have been identified in human osteoblasts: Connexin 43 (Cx43) and this compound (Cx45). nih.govcloudfront.net

These two connexins form channels with distinct permeability properties. nih.govembopress.org Gap junctions made of Cx43 are more permeable to larger, negatively charged molecules like Lucifer yellow, facilitating a high degree of metabolic exchange between cells. nih.govembopress.org In contrast, Cx45 forms channels with smaller pores and lower permeability, suggesting its primary role is in mediating electrical coupling rather than extensive metabolic sharing. nih.govembopress.org

Regulation of Osteoblastic Gene Transcription

Beyond facilitating general communication, the specific composition of gap junctions, particularly the ratio of Cx43 to Cx45, directly influences the expression of genes that define the osteoblast phenotype. nih.govnih.gov The permeability of the gap junction network appears to be a critical factor in regulating the transcriptional activity of key osteoblastic genes. nih.govmolbiolcell.org

Research has demonstrated a reciprocal relationship between the expression of Cx43/Cx45 and the transcription of genes pivotal for bone matrix formation, such as osteocalcin (B1147995) (OC) and bone sialoprotein (BSP). nih.govnih.gov

Conversely, when Cx43 is introduced into cells that predominantly express the less permeable Cx45, cell-to-cell coupling increases, which in turn up-regulates the transcription of OC and BSP genes. nih.govnih.gov

This modulation of gene expression suggests that specific signaling molecules, whose passage is controlled by the permeability of the gap junctions, are responsible for activating or repressing osteoblast-specific promoters. nih.gov Therefore, by altering the relative expression of Cx43 and Cx45, bone cells can control the intercellular signals required for the full elaboration of a differentiated, bone-forming phenotype. nih.gov This regulatory mechanism is crucial for coordinating bone synthesis and maturation. molbiolcell.org

Impact of Connexin Expression on Osteoblast Gene Transcription
Experimental ConditionChange in Gap Junction PermeabilityEffect on Gene Transcription (Osteocalcin & Bone Sialoprotein)Reference
Overexpression of Cx45 in high-Cx43 cellsDecreasedDown-regulated nih.govnih.gov
Overexpression of Cx43 in high-Cx45 cellsIncreasedUp-regulated nih.govnih.gov

General Cellular Processes

This compound, as a member of the broader connexin family of proteins, is integral to fundamental cellular processes that are essential for the development, homeostasis, and function of virtually all tissues. nih.govresearchgate.netnih.gov The primary function of connexins is to form gap junction channels, which are specialized conduits that directly connect the cytoplasm of adjacent cells. nih.govguidetomalariapharmacology.org

These channels permit the intercellular exchange of ions, second messengers (like calcium), and small metabolites (up to approximately 1 kDa). nih.govguidetomalariapharmacology.orgnih.gov This direct cell-to-cell communication allows for the rapid coordination of cellular activities, enabling a group of cells to function as a synchronized unit, or syncytium. nih.gov This is critical in excitable tissues like the heart, where Cx45 is expressed in the cardiac conduction system to help mediate the orderly spread of action potentials, and in the nervous system. nih.govbiologists.com

Beyond forming intercellular channels, the constituent hemichannels (connexons) can also be present in a non-junctional capacity on the cell surface, connecting the cell's interior with the extracellular environment. researchgate.netnih.gov These hemichannels are implicated in paracrine signaling and can be involved in cellular responses to metabolic stress or injury. nih.govrupress.org The functions of Cx45 are diverse and tissue-specific, contributing to processes ranging from embryonic development and cell differentiation to the maintenance of tissue homeostasis in adults. nih.govnih.gov

Coordination of Cell Growth and Proliferation

This compound plays a nuanced and context-dependent role in the regulation of cell growth and proliferation. Its influence can be either stimulatory or inhibitory, depending on the cell type and the surrounding microenvironment.

In the context of neural development, Cx45 has been shown to modulate the proliferation of precursor cells. nih.gov Studies on the postnatal subventricular zone (SVZ), a region of the brain where neurogenesis continues into adulthood, have demonstrated that Cx45 is expressed in transit-amplifying cells and neuroblasts. nih.gov Overexpression of Cx45 in this region leads to an increased proliferation of Mash-1–positive transit-amplifying precursor cells. nih.gov Specifically, it was observed that an increase in Cx45 expression enhanced the fraction of these cells reentering the cell cycle by 30%. nih.gov Conversely, the absence of Cx45 resulted in reduced proliferation of these neural precursors. nih.gov This regulatory role is thought to be mediated, at least in part, by ATP signaling, as blocking this pathway abolished the proliferative effects of Cx45. nih.gov

In contrast to its role in neurogenesis, Cx45 has been identified as a potential suppressor of metastasis in certain cancers. In mouse melanoma cell lines, an inverse relationship was observed between the expression level of Cx45 and the metastatic potential of the cells. nih.gov Overexpression of Cx45 in a highly metastatic melanoma cell line did not significantly alter the cell growth rate in vitro, suggesting it does not directly affect cell cycle regulation or induce cell death in this context. nih.gov However, it did lead to a significant decrease in the number of metastatic colonies in an in vivo mouse model. nih.gov Furthermore, cells overexpressing Cx45 showed increased sensitivity to the anti-cancer agent dacarbazine, indicating a potential role in modulating drug resistance. nih.gov

The broader family of connexin proteins, to which Cx45 belongs, is known to influence cell proliferation through various mechanisms, including gap junctional intercellular communication (GJIC) and the function of hemichannels. mdpi.com These channels can regulate the passage of ions and small signaling molecules, such as ATP, which can have both pro- and anti-proliferative effects depending on the cellular context. mdpi.com

Table 1: Research Findings on the Role of this compound in Cell Growth and Proliferation

Maintenance of Tissue Homeostasis and Metabolic Coupling

This compound, through its formation of gap junctions, is integral to maintaining tissue homeostasis and facilitating metabolic coupling between cells. Gap junctional intercellular communication (GJIC) allows for the direct exchange of ions, second messengers, and small metabolites, ensuring that cells within a tissue can function in a coordinated and integrated manner. nih.govmdpi.com This intercellular communication is fundamental for maintaining the stability and normal physiological function of tissues. nih.gov

The role of connexins in tissue homeostasis is highlighted by their involvement in various physiological and pathological processes. For instance, in the juxtaglomerular apparatus (JGA) of the kidney, Cx45 is expressed in smooth muscle cells of the afferent and efferent arterioles, as well as in renin-producing cells. researchgate.netphysiology.org The presence of Cx45 in these locations suggests its involvement in the propagation of vascular signals within the JGA, which is crucial for the regulation of renin release and, consequently, blood pressure. researchgate.netphysiology.org Studies using mice with deficient Cx45 expression in the JGA showed markedly increased renal renin expression and plasma renin activity. physiology.org Furthermore, cultured vascular smooth muscle cells from these mice exhibited reduced calcium wave propagation speed, a key process in cell-to-cell signaling. physiology.org This indicates that Cx45-mediated gap junctions are essential for the coordinated response of vascular cells in the kidney. physiology.org

The dynamic regulation of connexin expression and function is crucial for responding to environmental changes and maintaining tissue homeostasis. mdpi.com The synthesis, trafficking, and degradation of connexin proteins, including Cx45, are tightly controlled processes that allow cells to modulate their level of intercellular communication in response to physiological cues. mdpi.com

Table 2: Research Findings on the Role of this compound in Tissue Homeostasis and Metabolic Coupling

Pathophysiological Mechanisms Involving Connexin 45 Dysfunction

Cardiac Disease States

Connexin 45 plays a significant role in cardiac function, particularly in the conduction system. Its dysfunction is linked to several cardiac disease states.

Aberrant Conduction and Arrhythmogenesis (e.g., Atrial Fibrillation, Atrioventricular Block)

Proper electrical coupling mediated by gap junctions is essential for synchronized cardiac contraction and normal impulse propagation. kup.at Alterations in Cx45 expression and function can lead to aberrant conduction and contribute to the development of arrhythmias. abcam.comphysiology.orgkup.at

Studies in transgenic mouse models have provided insights into the role of Cx45 in cardiac conduction. For instance, mice with cardiac myocyte-specific deletion of Cx45 develop conduction block. frontiersin.org While complete deletion of Cx45 is embryonically lethal, heterozygous Cx45 knockout mice exhibit slowed atrioventricular conduction and atrioventricular septal defects. jacc.org Conditional knockout of Cx45 in adult mice has also been shown to impair atrioventricular nodal function. jacc.org

Mutations in the GJC1 gene, encoding Cx45, have been identified in humans with cardiac conduction disorders. A loss-of-function mutation (p.R75H) in GJC1 was found in families with progressive atrial conduction system defects, including atrioventricular block and atrial standstill. jacc.orgmdpi.comnih.govnih.gov This mutation was shown to severely impair gap junction conductance in cell pairs, suggesting a dominant-negative effect on gap junction communication. jacc.orgnih.gov Cardiac-specific knockout mice recapitulated the intra-atrial disturbance observed in these patients, showing sinus node dysfunction and atrial arrhythmia. jacc.orgnih.gov

Another study identified a loss-of-function mutation (p.(M235L)) in GJC1 in a large Chinese family with autosomal-dominant atrial fibrillation (AF) and other arrhythmias like AV block and sinus bradycardia. mdpi.comnih.gov This mutation decreased coupling conductance in cell pairs expressing the mutant Cx45, likely due to impaired subcellular localization. nih.gov

The balance between different connexin isoforms, such as Cx40 and Cx30.2, is also important for AV conduction. frontiersin.org Co-expression of Cx45 with Cx43, the main ventricular connexin, appears to decrease the size of gap junctions, which could be significant in conditions with an altered Cx45/Cx43 ratio, such as heart failure where Cx45 increases and Cx43 decreases. frontiersin.orgkup.atnih.gov

Myocardial Ischemia, Reperfusion Injury, and Remodeling

Myocardial ischemia and subsequent reperfusion can lead to significant cardiac injury and remodeling. Connexins, including Cx45, are involved in these processes. ahajournals.orgmdpi.comnih.gov

During ischemia, changes in intracellular pH and calcium concentration can affect connexin channel gating. mdpi.comnih.gov Intracellular acidification leads to connexin closure, with Cx45 being more sensitive to pH changes than Cx43. kup.atmdpi.com This closure of gap junctions during ischemia is suggested to be a protective mechanism, electrically isolating injured tissue and preventing the spread of injury between neighboring cells. mdpi.com

However, alterations in connexin expression and spatial remodeling of gap junctions in regions bordering healing infarcts have been implicated in slow, heterogeneous conduction and conduction block, contributing to reentrant arrhythmogenesis. ahajournals.org While much research in this area has focused on Cx43, given its predominance in the working myocardium, the role of Cx45 is also being investigated. ahajournals.orgnih.gov

In heart failure, which can result from myocardial injury and remodeling, there is often an increase in Cx45 expression alongside a reduction in Cx43 levels, altering the Cx43:Cx45 ratio. frontiersin.orgkup.atnih.govoup.com This altered ratio could potentially impact channel properties and contribute to abnormal impulse propagation and arrhythmias in the failing heart. nih.govoup.com Studies have shown that total Cx45 protein is significantly up-regulated in failing human left ventricles, with an increase in the number of gap junctions containing Cx45. nih.gov

Gap junctions can also facilitate the propagation of injury during reperfusion, potentially involving the passage of ions and molecules that contribute to cell death. mdpi.commdpi.comdoi.org Conversely, the transfer of cytoprotective factors through connexin channels has also been suggested to contribute to cell survival after ischemia/reperfusion injury. mdpi.comdoi.org

Neurological Disorders

This compound is expressed in the central nervous system and plays a role in neuronal communication. ontosight.aifrontiersin.orgresearchgate.netnih.gov Dysfunction of Cx45 has been associated with several neurological disorders. abcam.comontosight.ainih.gov

Contribution to Epileptic Activity and Seizure Propagation

Gap junctions contribute to the synchronization of neuronal activity, and enhanced gap junctional communication between neurons is considered a factor in seizure activity. nih.govresearchgate.net While astrocytic connexins, particularly Cx43 and Cx30, have been a major focus in epilepsy research due to their high expression in glial cells, neuronal connexins like Cx36 and Cx45 also play a role. ontosight.airesearchgate.netnih.govnih.gov

Dysfunction of Cx45 in the nervous system can affect neural circuitry and potentially contribute to epileptic seizures. abcam.com Although the specific role of Cx45 in human epilepsy is still being elucidated, studies in animal models and investigations into glial-neuronal interactions highlight the complex involvement of connexins in seizure generation and propagation. nih.govresearchgate.netnih.govmdpi.com Astrocytic gap junctions and hemichannels, which can involve connexins like Cx45, can release gliotransmitters such as glutamate (B1630785) and ATP, influencing neuronal excitability and synchronization. nih.govmdpi.com

Role in Neuroinflammatory and Neurodegenerative Processes

Neuroinflammation and neurodegeneration are key features of many neurological diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. ontosight.airesearchgate.netnih.govspandidos-publications.com Glial cells and their communication through connexins are increasingly recognized as important players in these processes. frontiersin.orgresearchgate.netnih.goveco-vector.commdpi.com

While Cx43 is a prominent connexin in astrocytes and has been extensively studied in neuroinflammatory and neurodegenerative contexts, Cx45 is also expressed in neurons and potentially in some non-neuronal cells in the central nervous system. frontiersin.orgresearchgate.netnih.gov Accumulating evidence suggests that connexins can act as pathological pores in neuroinflammatory conditions, contributing to neurodegenerative phenomena such as synaptic dysfunction, oxidative stress, and cell death. researchgate.netnih.govspandidos-publications.commdpi.com

The opening of connexin hemichannels can lead to the release of molecules like ATP and glutamate into the extracellular space, which can contribute to neuroinflammation and excitotoxicity, potentially leading to neuronal damage. mdpi.commdpi.com Dysregulation of connexin expression and function in glial networks can disrupt homeostasis and exacerbate neuroinflammatory responses. frontiersin.orgresearchgate.netnih.govmdpi.com Although research specifically on Cx45's direct involvement in neuroinflammatory and neurodegenerative processes is ongoing, its presence in neuronal networks and potential interactions with glial cells suggest a potential contributing role. ontosight.aifrontiersin.orgresearchgate.netnih.gov

Developmental Syndromes Linked to this compound Mutations

Mutations in connexin genes have been linked to a variety of hereditary diseases, often affecting tissues where the specific connexin is expressed. mdpi.comnih.gov While many syndromes are associated with mutations in other connexins like Cx43 (GJA1) and Cx26 (GJB2), mutations in GJC1, encoding Cx45, have also been linked to syndromic presentations. mdpi.commolbiolcell.org

As mentioned in the cardiac section, a specific mutation (p.R75H) in GJC1 has been identified in families presenting with progressive atrioventricular block and atrial standstill, alongside extracardiac manifestations including craniofacial abnormalities, finger deformity, and dental dysplasia. jacc.orgjacc.orgnih.gov This suggests that Cx45 dysfunction due to this mutation leads to a novel syndromic entity affecting both the cardiac conduction system and skeletal development. jacc.orgnih.gov

Cx45 is expressed early in cardiac development and is required for normal heart development. frontiersin.orgjacc.orgmdpi.com Homozygous Cx45 deficiency in mice is embryonically lethal due to heart failure with conduction block and a cushion defect caused by impaired epithelial-mesenchymal transformation. frontiersin.orgjacc.orgjacc.org This highlights the critical role of Cx45 in developmental processes, and mutations affecting its function can result in developmental abnormalities.

Oculodentodigital Dysplasia (ODDD) Associated Pathomechanisms

While Oculodentodigital Dysplasia (ODDD) is primarily associated with mutations in the GJA1 gene, which encodes connexin 43 (Cx43), it is important to note the distinct genetic basis of this disorder compared to conditions directly linked to Cx45 dysfunction. medlineplus.govorpha.netmdpi.comfrontiersin.org ODDD is an autosomal dominant condition characterized by a range of anomalies affecting the eyes, teeth, and digits, as well as potential neurological issues. medlineplus.govorpha.netmdpi.comfrontiersin.org The GJA1 gene mutations leading to ODDD typically result in altered Cx43 proteins that disrupt the structure or function of gap junction channels, impairing intercellular communication. medlineplus.gov This disruption during development is believed to interfere with normal cell growth and specialization, leading to the diverse symptoms observed in ODDD. medlineplus.gov While Cx43 is the primary connexin implicated in ODDD, the study of various connexin-related disorders, including those involving Cx45, contributes to the broader understanding of gap junction function and its impact on development and disease. mdpi.com

Involvement in Cell Proliferation Control in Dysplastic and Neoplastic Conditions

Connexins, including this compound, are understood to play a role in the control of cell proliferation, and their dysregulation is frequently observed in dysplastic and neoplastic conditions. Gap junction intercellular communication (GJIC) is crucial for coordinating cellular activities and maintaining tissue homeostasis, including the regulation of cell growth and differentiation. nih.gov

The concept that GJIC can regulate tumor growth was proposed decades ago, with observations of reduced electrical coupling in tumor cells. nih.gov Experimental evidence, including studies using connexin knockout mouse models, has supported the idea that some connexins may possess tumor-suppressive functions. nih.gov Loss of intact intercellular communication and the withdrawal of negative proliferation control are thought to be closely linked to the processes of dedifferentiation, proliferation, and invasion characteristic of tumor growth. nih.gov

While much research on connexins and cancer has focused on other connexins like Cx43, Cx32, and Cx26, Cx45 is also considered to be present in certain tissues, such as the testis, where its role in the context of neoplastic progression is being investigated. nih.gov Cancer cells often show dysregulation of connexin expression, leading to a loss of GJIC. nih.gov Restoring connexin expression in cancer cells can sometimes partially reinstate growth control. nih.gov Conversely, experimentally depleting connexins may lead to more aggressive cancer cell growth. nih.gov Connexins can have complex effects in cancer, potentially acting as tumor suppressors or, in some contexts, promoting migration and invasion. nih.gov The specific role of Cx45 in the diverse landscape of dysplastic and neoplastic conditions is an ongoing area of research.

Advanced Research Methodologies and Experimental Models for Connexin 45 Studies

Electrophysiological Recordings (Dual Whole-Cell Patch Clamp, Single-Channel Analysis)

Electrophysiological techniques, particularly dual whole-cell patch clamp and single-channel analysis, are fundamental for characterizing the functional properties of gap junction channels formed by Cx45. Dual whole-cell patch clamp allows for the measurement of junctional conductance (gj) between coupled cells by controlling the membrane potential of both cells and recording the resulting currents pnas.orgrupress.org. This method has been used to demonstrate that functional gap junctions with properties characteristic of Cx45-containing channels form between cells expressing Cx45 nih.gov.

Single-channel analysis provides insights into the unitary conductance and gating behavior of individual Cx45 channels. Studies using this technique on homotypic Cx45 channels have reported a single-channel conductance of approximately 32 pS for the open state and around 4 pS for the residual state pnas.org. Cx45 channels exhibit both fast and slow gating mechanisms, with slow gates dominating at small transjunctional voltage (Vj) values pnas.org. In heterotypic junctions formed by Cx45 and connexin 43 (Cx43), single-channel conductance has been measured at approximately 55 pS for the open state and 4 pS for the residual state, consistent with a simple series connection of Cx45 and Cx43 hemichannels pnas.org. Single-channel recordings have also shown that cells expressing both Cx43 and Cx45 can exhibit single-channel conductances not observed in cells expressing either connexin alone, suggesting the formation of heteromeric channels ahajournals.orgahajournals.org. Analysis of single-channel currents in Cx45 hemichannels has revealed voltage-dependent closure at negative membrane potentials and open states at positive potentials nih.gov.

Detailed findings from electrophysiological studies:

Channel TypeOpen State Conductance (pS)Residual State Conductance (pS)Gating PropertiesSource
Homotypic Cx45/Cx45~32~4Fast and slow gating, slow gate dominates at low Vj pnas.org
Heterotypic Cx45/Cx43~55~4Consistent with series connection of hemichannels pnas.org
Heteromeric Cx43/Cx45VariedNot specifiedExhibit conductances not seen with single connexins ahajournals.orgahajournals.org
Cx45 Hemichannel~49-51 (depolarization)Not specifiedVoltage-dependent closure at negative Vm nih.gov
Cx45 Hemichannel65-73 (hyperpolarization)Not specifiedVoltage-dependent closure at negative Vm nih.gov

Molecular and Cellular Biology Techniques (RT-PCR, Western Blotting, Immunoprecipitation, Immunofluorescence Microscopy)

Molecular and cellular biology techniques are essential for studying Cx45 expression, protein levels, interactions, and localization.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to detect and quantify Cx45 mRNA expression. RT-PCR analysis has shown the presence of Cx45 gene transcripts in various tissues, including mouse heart at different developmental stages and in HeLa cells ahajournals.orgnih.gov. Quantitative RT-PCR (RT-qPCR) has been employed to assess Cx45 mRNA expression levels in conditions like oral squamous cell carcinoma, revealing significant overexpression in cancer tissue compared to normal mucosa spandidos-publications.com. Semi-quantitative RT-PCR can also be used to monitor Cx45 gene expression knockdown scbt.com.

Western Blotting is a common method for detecting and quantifying Cx45 protein levels in cell or tissue lysates. Immunoblotting has verified the production of transfected Cx45 in cell lines and detected Cx45 protein in mouse heart and olfactory bulb homogenates ahajournals.orgnih.govahajournals.orgahajournals.org. Cx45 is typically detected as a band around 48 kDa ahajournals.orgahajournals.org. Western blotting is also used to confirm the knockdown or knockout of Cx45 protein following gene manipulation scbt.comresearchgate.net.

Immunoprecipitation is utilized to isolate Cx45 protein and identify its interacting partners. Studies have shown that Cx45 can be immunoprecipitated from cell lysates and that it interacts with proteins like the Coxsackievirus and adenovirus receptor (CAR) and Zonula Occludens-1 (ZO-1) nih.govahajournals.orgtandfonline.com. Immunoprecipitation experiments have demonstrated that Cx45 co-elutes with tagged Cx43, indicating the formation of heteromeric connexons ahajournals.orgahajournals.org.

Immunofluorescence Microscopy is crucial for visualizing the cellular localization of Cx45 and its distribution within tissues. Immunofluorescence staining reveals Cx45 localization at cell interfaces, forming punctate structures characteristic of gap junctions ahajournals.orgresearchgate.net. It has been used to show the expression of Cx45 protein in myocytes of young embryonic hearts and its colocalization with other connexins like Cx43 in transfected cells and cultured neonatal rat ventricular myocytes ahajournals.orgahajournals.orgahajournals.org. Confocal immunofluorescence microscopy provides higher resolution imaging of Cx45 distribution within gap junction plaques researchgate.netoup.com.

Gene Manipulation Strategies (CRISPR/Cas9 Knockout, Transgenic Overexpression, Conditional Gene Deletion)

Gene manipulation techniques are invaluable for studying the functional consequences of altered Cx45 expression in vitro and in vivo.

CRISPR/Cas9 Knockout is a powerful tool for creating cell lines or organisms with targeted disruption of the Cx45 gene (GJC1). This method has been successfully used to knock out endogenous Cx45 in HeLa cells, creating a connexin-deficient background suitable for studying exogenously expressed connexins nih.govresearchgate.netnih.gov. CRISPR/Cas9 knockout of Cx45 in HeLa cells has been shown to abolish gap junctional intercellular communication (GJIC) nih.govresearchgate.net. CRISPR/Cas9 systems for human and mouse connexin 45 knockout are also commercially available scbt.com.

Transgenic Overexpression involves introducing extra copies of the Cx45 gene to increase its expression levels. Transgenic mice with cardiac-selective overexpression of Cx45 have been generated to study the effects of elevated Cx45 on cardiac function oup.comnih.gov. Overexpression of Cx45 in the heart of transgenic mice has been shown to reduce gap junctional coupling and increase susceptibility to ventricular tachycardia oup.comnih.govnih.gov. In the mouse subventricular zone, retroviral overexpression of Cx45 increased the proliferation of transit-amplifying precursor cells pnas.org.

Conditional Gene Deletion using systems like Cre-loxP allows for tissue-specific or time-controlled knockout of the Cx45 gene, circumventing the embryonic lethality associated with germline Cx45 knockout physiology.orgnih.govnih.gov. Conditional deletion of Cx45 in cardiac myocytes has been shown to result in embryonic lethality with conduction block, similar to germline knockout, but without disrupting endocardial cushion development nih.gov. Conditional knockout of Cx45 in adult mice has been found to impair atrioventricular nodal function jacc.org. Neuronal deletion of Cx45 using Cre-loxP has been used to study its role in retinal function nih.gov.

Structural Biophysical Approaches (Nuclear Magnetic Resonance, Circular Dichroism for protein domains)

Structural biophysical methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are used to investigate the structure and dynamics of Cx45, particularly its soluble domains like the carboxyl-terminal (CT) domain.

Circular Dichroism (CD) spectroscopy is used to determine the secondary structure content of proteins and protein domains. CD studies of the Cx45 carboxyl-terminal domain (Cx45CT) have identified regions of alpha-helical structure nih.govresearchgate.netnih.gov. CD analysis of the Cx45CT domain at different pH values has shown that it contains both alpha-helical and random coil structures nih.gov. CD has also been used to study the secondary structure of constructs containing the fourth transmembrane domain and the Cx45CT, showing a small increase in alpha-helical content under acidic conditions frontiersin.org. CD studies comparing different connexin CT domains have indicated that Cx45 forms a greater amount of alpha-helical structure in its CT domain compared to several other connexins researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and dynamics of proteins at atomic resolution. NMR has been used to obtain resonance assignments for the Cx45CT domain, which helps in identifying binding sites for interacting partners nih.govresearchgate.netnih.gov. NMR is a valuable tool for the structural analysis of protein domains, including those from membrane proteins like connexins frontiersin.org.

Detailed findings from structural biophysical studies:

TechniqueCx45 Domain StudiedKey FindingsSource
Circular DichroismCx45CTContains alpha-helical and random coil structures (18-19% alpha-helical) nih.gov
Circular DichroismTM4-Cx45CTSmall increase in alpha-helical content under acidic conditions (pH 5.8 vs 7.5) frontiersin.org
Circular DichroismVarious Cx CTsCx45CT forms more alpha-helical structure than Cx43, Cx32, Cx50, Cx37, Cx40, Cx26 CTs researchgate.net
Nuclear Magnetic ResonanceCx45CTResonance assignments obtained, used to identify binding sites for molecular partners within disordered regions nih.govresearchgate.netnih.gov

Functional Assays for Intercellular Communication (Dye Coupling, Iodide-YFP Assay)

Functional assays are used to directly measure the extent of intercellular communication mediated by Cx45 gap junctions.

Dye Coupling involves injecting a fluorescent tracer dye into one cell and observing its transfer into adjacent cells through gap junctions. Dyes like Lucifer yellow and neurobiotin are commonly used. Studies using dye coupling have shown that cells expressing Cx45 can exhibit intercellular passage of neurobiotin but show less coupling with Lucifer yellow compared to cells expressing Cx43 nih.govahajournals.org. This difference in permeability highlights the distinct pore properties of Cx45 channels. Dye transfer assays have also been used to assess coupling in myocyte cultures from transgenic mice with altered Cx45 expression nih.gov.

Iodide-YFP Assay is a more sensitive method for measuring gap junctional intercellular communication (GJIC). This assay utilizes a yellow fluorescent protein (YFP) that is quenched by iodide ions. When gap junctions are open, iodide can enter coupled cells, leading to YFP quenching. This assay has been used to detect weak levels of GJIC in HeLa cells mediated by endogenous Cx45, which were not detectable by less sensitive methods like Lucifer yellow scrape-loading nih.gov. The I-YFP assay, combined with CRISPR/Cas9 knockout, confirmed that Cx45 is the major connexin forming functional gap junctions in HeLa cells nih.gov.

In Vitro Cell Culture Models (Primary Cells, Transfected Cell Lines)

In vitro cell culture models provide controlled environments for studying Cx45 expression, function, and interactions.

Primary Cells are isolated directly from tissues and can maintain some of their in vivo characteristics. Primary cell cultures, such as neonatal rat ventricular myocytes, have been used to study the expression and colocalization of Cx45 with other connexins ahajournals.org. Primary lens epithelial cells have also been used to study the expression and localization of exogenous connexins, including Cx45.6 arvojournals.org.

Transfected Cell Lines involve introducing Cx45 cDNA into cell lines that either lack endogenous connexin expression or express different connexins. HeLa cells, often considered "GJ-null" or having weak endogenous coupling, are commonly used and can be transfected with Cx45 to study its homotypic and heterotypic channel properties ahajournals.orgpnas.orgahajournals.orgahajournals.org. Genetically engineered HEK293 cell lines with endogenous Cx43 and Cx45 knocked out using CRISPR-Cas9 provide a connexin-free background for studying exogenously expressed human connexins, including Cx45 nih.gov. Transfected cell lines allow for controlled expression of specific connexin isoforms and the study of their functional and molecular characteristics ahajournals.orgnih.govrupress.orgnih.govnih.govnih.govnih.govnih.govfrontiersin.org. ROS cells transfected with Cx45 have been used to study interactions with ZO-1 tandfonline.com.

In Vivo Animal Models (Reporter Mice, Knockout/Transgenic Mouse Models)

In vivo animal models, particularly mouse models, are essential for investigating the physiological roles of Cx45 in the context of a whole organism.

Reporter Mice are engineered to express a reporter gene (e.g., lacZ or EGFP) under the control of the Cx45 promoter, allowing visualization of cells expressing Cx45. Cx45(lacZ) reporter mice have been used to show Cx45 expression in the mouse retina and renal cortex physiology.orgnih.gov. Transgenic mouse mutants expressing EGFP instead of the Cx45 coding sequence have also been used to identify Cx45-expressing cell populations nih.gov.

Knockout/Transgenic Mouse Models with global or conditional deletion or overexpression of Cx45 are critical for understanding its necessity and function in development and disease. Germline knockout of Cx45 in mice is embryonically lethal, highlighting its essential role in early development physiology.orgnih.govmdpi.com. Conditional knockout models, as described in section 8.3, allow for the study of Cx45 function in specific tissues or developmental stages physiology.orgnih.govnih.govjacc.orgmdpi.com. Transgenic mice overexpressing Cx45 have been used to model conditions involving elevated Cx45 expression, such as heart failure, and to study the impact on cardiac conduction and arrhythmia susceptibility oup.comnih.govnih.gov.

Detailed findings from in vivo animal models:

Model TypeManipulation of Cx45Key FindingsSource
Germline Knockout MouseGlobal deletionEmbryonic lethal (around E10.5), associated with cardiovascular defects and conduction block. physiology.orgnih.govmdpi.com physiology.orgnih.govmdpi.com
Conditional Knockout MouseTissue/time-specific deletionCardiac myocyte-specific deletion causes embryonic lethality with conduction block but no endocardial cushion defect. nih.gov Impairs atrioventricular nodal function in adults. jacc.org Neuronal deletion affects retinal signaling. nih.gov physiology.orgnih.govnih.govjacc.orgmdpi.com
Transgenic Overexpression MouseCardiac overexpressionReduced gap junctional coupling, increased susceptibility to ventricular tachycardia. oup.comnih.govnih.gov oup.comnih.govnih.gov
Reporter MouseCx45 promoter driving reporterAllows visualization of Cx45-expressing cells in tissues like retina and kidney. physiology.orgnih.gov physiology.orgnih.gov

Emerging Research Frontiers and Future Directions in Connexin 45 Biology

Elucidation of Connexin 45 Channel-Independent Functions

Recent studies are increasingly highlighting the importance of connexin functions that are independent of their channel-forming capabilities. These "non-canonical" roles involve intracellular signaling and regulation of gene expression, adding a new layer of complexity to our understanding of Cx45.

One area of investigation is the influence of Cx45 on gene transcription. Research has shown that the expression of connexins can modulate the activity of specific signaling pathways that, in turn, regulate gene expression. For instance, in osteoblasts, the overexpression of Cx45 can lead to decreased chemical and electrical coupling and subsequently reduce the transcription of genes like osteocalcin (B1147995) and collagen Iα1. nih.gov This suggests a mechanism where Cx45, by altering the cellular communication landscape, can indirectly control the genetic programming of the cell.

Furthermore, there is growing evidence for the involvement of connexins in cell adhesion. While the primary molecules for cell-cell adhesion are cadherins and integrins, connexins may play a supporting or modulating role. nih.gov In the context of melanoma metastasis, the overexpression of Cx45 was found to reduce cell adhesion, migration, and invasion. nih.gov This anti-metastatic effect was associated with decreased expression of E-cadherin and integrin β1, suggesting a channel-independent role of Cx45 in modulating the adhesive properties of cancer cells. nih.gov

These findings open up new avenues for research into how Cx45, independent of its channel function, can influence fundamental cellular processes such as gene expression and cell adhesion, with potential implications for development and disease.

Comprehensive Characterization of this compound Interactome and Signaling Pathways

The functional versatility of this compound is not solely determined by its intrinsic properties but also by its interactions with a host of other proteins. The "interactome" of Cx45 is a complex network that includes other connexin isoforms, scaffolding proteins, and components of various signaling cascades.

A significant aspect of the Cx45 interactome is its ability to form heteromeric and heterotypic channels with other connexins, most notably Connexin 43 (Cx43). ahajournals.org In cardiac tissue, Cx43 and Cx45 are often co-localized and can form mixed gap junction channels. ahajournals.orgnih.gov These heteromeric channels exhibit unique physiological properties that are a composite of their constituent connexins. For example, the permeability and regulatory mechanisms of Cx43/Cx45 channels are determined by the individual characteristics of each connexin, allowing for a finer tuning of intercellular communication. ahajournals.org

Beyond direct interactions with other connexins, Cx45 is implicated in key signaling pathways. In the context of osteoblast function, the disruption of gap junctional communication by Cx45 overexpression leads to a reduction in the activation of the Raf, extracellular signal-regulated kinase (ERK), and Akt signaling pathways. nih.gov This, in turn, affects the phosphorylation of transcription factors like Sp1, leading to decreased gene transcription. nih.gov In the developing nervous system, Cx45-dependent proliferation of neural precursors is linked to the ERK1/2 pathway, highlighting its role in neurogenesis. pnas.org

The table below summarizes some of the key interacting partners of this compound and the associated signaling pathways.

Interacting ProteinCellular ContextFunctional ConsequenceSignaling Pathway Implication
Connexin 43 (Cx43) Cardiac Myocytes, OsteoblastsFormation of heteromeric gap junction channels with unique permeability and gating properties. ahajournals.orgModulation of electrical and metabolic coupling.
Connexin 30.2 (Cx30.2) Cardiac Conduction SystemCo-expression and interaction are crucial for optimal atrioventricular nodal conduction. Cx45 stabilizes Cx30.2 protein levels. ahajournals.orgRegulation of heart rhythm.
Sp1 OsteoblastsCx45-mediated disruption of gap junctions leads to decreased Sp1 phosphorylation and recruitment to promoters. nih.govERK/MAPK Pathway
ERK1/2 Neural Precursor CellsCx45-dependent proliferation is mediated through the ERK1/2 pathway. pnas.orgMAPK/ERK Pathway

A comprehensive understanding of the Cx45 interactome and its associated signaling networks is essential for deciphering its multifaceted roles in both physiological and pathological conditions.

Advanced Structural Delineation of Full-Length this compound and Its Complexes

Recent advancements in structural biology techniques, especially cryogenic electron microscopy (cryo-EM), are beginning to provide unprecedented insights into the architecture of gap junction channels. biorxiv.org These studies are revealing the intricate details of connexon assembly, pore structure, and the conformational changes associated with channel gating. While much of the high-resolution structural work has focused on other connexin isoforms like Cx43 and Cx26, the principles of their structure and assembly are largely applicable to Cx45. nih.gov

Key structural features of connexins that are relevant to Cx45 include:

Hexameric Assembly: Six Cx45 monomers oligomerize to form a connexon, or hemichannel. nih.gov

Docking of Connexons: Two connexons from adjacent cells dock to form a complete gap junction channel. mdpi.com

Pore Lining: The transmembrane helices and extracellular loops line the aqueous pore, determining its permeability and selectivity. nih.gov

Future research will likely focus on obtaining high-resolution structures of full-length Cx45, both in its homomeric form and in complex with other connexins like Cx43. This will be crucial for understanding the molecular basis of its specific permeability characteristics and how it interacts with other proteins. Furthermore, structural studies of Cx45 in different conformational states will shed light on the mechanisms of channel gating in response to voltage, pH, and phosphorylation.

Systems Biology Approaches to this compound Network Integration in Complex Tissues

The function of this compound in complex tissues cannot be fully understood by studying the protein in isolation. A systems biology approach, which integrates data from genomics, proteomics, and transcriptomics with computational modeling, is necessary to unravel the complex network of interactions in which Cx45 is embedded.

In the heart, for example, Cx45 is part of a complex system of ion channels, signaling molecules, and other connexins that work in concert to ensure proper electrical conduction and rhythmic contractions. mdpi.comoup.com The spatiotemporal expression pattern of Cx45, along with Cx40 and Cx43, is tightly regulated during cardiac development and in different regions of the adult heart. nih.govahajournals.org During embryogenesis, Cx45 is the first connexin to be expressed throughout the heart, but its expression becomes more restricted to the conduction system in the adult. nih.govmdpi.com This dynamic expression pattern suggests a critical role for Cx45 in the establishment and maintenance of the cardiac conduction system.

In the central nervous system, Cx45 is expressed in various neuronal populations and its expression is also developmentally regulated. nih.govnih.gov It is highly expressed during embryogenesis and early postnatal development, suggesting a broad role in brain development. nih.gov In the adult brain, its expression is more localized, pointing towards specialized functions in specific neuronal circuits. nih.govnih.gov

A systems-level understanding of Cx45 will require the development of computational models that can simulate the complex interplay between Cx45 and other cellular components. These models, informed by experimental data, will be invaluable for predicting how perturbations in Cx45 expression or function can lead to disease states such as cardiac arrhythmias or neurological disorders.

Mechanistic Role of this compound in Tissue Regeneration and Repair Processes

The involvement of connexins in tissue regeneration and wound healing is a rapidly expanding area of research. Connexins play a crucial role in coordinating the cellular responses to injury, including cell migration, proliferation, and differentiation. While the role of Cx43 in wound healing has been extensively studied, emerging evidence suggests that Cx45 also plays a significant part in these processes.

In the context of skin wound healing, various connexin isoforms, including Cx45, are expressed in the different layers of the skin. nih.gov The dynamic regulation of connexin expression following an injury is critical for the coordinated progression of the healing process. While the specific role of Cx45 in cutaneous wound healing is still being elucidated, its presence in the skin suggests its potential involvement.

More direct evidence for the role of Cx45 in regeneration comes from studies on skeletal muscle. In regenerating tibialis anterior muscles in mice, Cx45 gene expression is observed in various cell types, including those involved in the repair process. researchgate.net This suggests that Cx45 may be involved in the communication and coordination of cells during muscle regeneration.

Furthermore, the expression of Cx45 in lymphatic endothelium has been shown to be essential for lymphatic valve function. jci.org Proper lymphatic function is critical for tissue fluid homeostasis and immune surveillance, both of which are important for tissue repair. The loss of Cx45 in lymphatic endothelial cells leads to compromised valve function, which could impair the resolution of inflammation and tissue edema following injury. jci.org

Future research in this area will likely focus on dissecting the precise molecular mechanisms by which Cx45 contributes to tissue regeneration. This could involve investigating its role in mediating signaling between different cell types in the wound microenvironment and its potential channel-independent functions in regulating the regenerative response.

Q & A

Q. What are the structural characteristics of connexin 45, and how do they influence its functional diversity?

this compound (Cx45) is a gap junction protein with four transmembrane domains, three intracellular regions, and two extracellular loops. Its gene structure differs from other connexins, with three exons: exon 1 and 2 contain 5' untranslated regions (UTRs), while exon 3 includes the coding region and 3' UTR . The heterogeneity in mRNA splicing (e.g., alternate exon usage) may regulate protein levels by affecting mRNA stability or translational efficiency, contributing to its functional versatility in tissues like cardiac pacemaker cells and renal arterioles .

Q. What experimental methods are recommended for detecting this compound in tissue samples?

  • Western Blot : Use monoclonal antibodies (e.g., Invitrogen 5C7G1) validated against mouse atrial lysates. Ensure proper controls (e.g., Calsequestrin 2 for normalization) to account for tissue-specific expression variability .
  • Quantitative RT-PCR : Design primers targeting exons 2 and 3 to amplify predominant Cx45 mRNA isoforms. Normalize expression to housekeeping genes like Gapdh .

Q. How does this compound differ from other connexins in terms of tissue distribution?

Cx45 is expressed in early embryos and persists in mature tissues such as vascular smooth muscle cells (renal arterioles), cardiac pacemaker cells, and neuronal subtypes. Unlike Cx43 (ubiquitous in myocardium) or Cx30.2 (specific to sinoatrial nodes), Cx45 overlaps with multiple connexins in the same tissue, enabling heteromeric channel formation (e.g., Cx45/Cx43 in cardiac pacemakers) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound mRNA and protein expression data?

Discrepancies may arise from post-transcriptional regulation, such as alternate splicing or miRNA-mediated degradation. For example, in Trpm4−/− mice, Cx45 mRNA levels in ventricles did not correlate with protein abundance, suggesting tissue-specific translational control. Validate findings using complementary methods:

  • 5'-RACE : Identify splice variants in RNA samples (e.g., kidney vs. F9 embryonal cells) .
  • Protein Turnover Assays : Use cycloheximide to measure degradation rates in cultured cells .

Q. What role does this compound play in the tubuloglomerular feedback (TGF) response, and how can this be experimentally tested?

Cx45 in afferent arteriolar smooth muscle cells facilitates signal transmission for TGF, which regulates glomerular filtration. To investigate:

  • Pharmacological Blockade : Apply Cx45-specific inhibitors (e.g., Gap27 peptide) in isolated perfused kidney models while measuring arteriolar diameter changes .
  • Genetic Knockout Models : Compare TGF responses in conditional Cx45−/− mice vs. wild types using micropuncture techniques .

Q. How does heteromeric this compound/connexin 43 channel formation enhance biological pacemaker function?

Overexpression of Cx45 in HCN4-expressing mesenchymal stem cells (MSCs) increases gap junction coupling, improving action potential propagation. Key methodologies:

  • Electrophysiology : Measure conduction velocity in co-cultured MSCs and cardiomyocytes .
  • Immunoprecipitation : Confirm heteromer formation using antibodies against both Cx45 and Cx43 .

Q. What experimental designs are critical for studying this compound’s role in developmental regulation?

  • Lineage Tracing : Use Cx45-Cre transgenic mice crossed with fluorescent reporters to map expression during embryogenesis.
  • CRISPR-Cas9 Editing : Introduce mutations in exon 3 to disrupt the coding region and assess developmental defects (e.g., cardiac malformations) .

Methodological Best Practices

Q. How should researchers address contradictory findings in this compound localization studies?

  • Tissue-Specific Controls : Include positive controls (e.g., atrial lysates for cardiac studies) and negative controls (e.g., Cx45−/− tissues) .
  • Antibody Validation : Confirm specificity using knockout models or siRNA-mediated knockdown .

Q. What statistical approaches are recommended for analyzing this compound expression data?

  • Normalization : Use ratio-based methods (e.g., Cx45 protein/Calsequestrin 2) to account for loading variability .
  • Multivariate Analysis : Apply ANOVA with post-hoc tests for tissue- or treatment-specific comparisons (e.g., Trpm4−/− vs. wild-type expression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.